Product packaging for TL02-59(Cat. No.:)

TL02-59

Katalognummer: B611385
Molekulargewicht: 609.6 g/mol
InChI-Schlüssel: AMHWQBGAKJESFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TL02-59 is a novel potent and selective inhibitor of the myeloid Src-family kinase Fgr, suppressing AML cell growth in vitro and in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34F3N5O4 B611385 TL02-59

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWQBGAKJESFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TL02-59: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for TL02-59, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, in the context of Acute Myeloid Leukemia (AML). This document synthesizes key findings from in vitro and in vivo studies, detailing the compound's targeted activity, effects on AML cell proliferation and survival, and its efficacy in animal models.

Core Mechanism of Action

This compound is an N-phenylbenzamide kinase inhibitor that demonstrates remarkable anti-AML efficacy primarily through the potent and selective inhibition of Fgr, a non-receptor tyrosine kinase.[1][2] Unlike many other kinase inhibitors developed for AML that target Flt3, this compound's mechanism of action is independent of Flt3 expression or mutational status.[1][2] This is significant as it presents a potential therapeutic avenue for AML cases that are not driven by Flt3 mutations.

The sensitivity of AML patient bone marrow samples to this compound shows a strong inverse correlation with the expression levels of the myeloid Src-family kinases Fgr, Hck, and Lyn.[1][2] Kinome-wide specificity profiling and in vitro kinase assays have confirmed that this compound has a narrow target profile, with picomolar potency against Fgr.[1][2]

The downstream effects of Fgr inhibition by this compound are understood to involve the disruption of key signaling pathways crucial for AML cell survival and proliferation. One such implicated pathway is the STAT5 signaling axis, which is a critical mediator of malignant properties in AML cells.[3] While direct inhibition of STAT5 is not the primary mechanism of this compound, the inhibition of upstream kinases like Fgr can lead to a reduction in STAT5 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in AML.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference
Fgr0.03[4][5][6]
Lyn0.1[4][5][6]
Hck160[4][5][6]
Flt3600[7]
Fes1500[7]

Table 2: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineKey Mutation(s)EffectMetricValueReference
MV4-11Flt3-ITDGrowth InhibitionIC5025 nM[7]
MV4-11Flt3-ITDApoptosis Induction-Potent[1]
MOLM-14Flt3-ITDApoptosis Induction-Potent[1]
THP-1MLL-AF9, NRAS mutationGrowth Inhibition-No significant effect at 1 µM[1]

Table 3: In Vivo Efficacy of this compound in an AML Mouse Xenograft Model (MV4-11 cells)

Treatment GroupDoseDurationEffect on Spleen and Peripheral BloodEffect on Bone Marrow EngraftmentReference
This compound1 mg/kg (oral, daily)3 weeks50% reduction in spleen, 70% reduction in peripheral blood20% reduction[1]
This compound10 mg/kg (oral, daily)3 weeksComplete eradication of leukemic cells60% reduction[1][2]
Sorafenib10 mg/kg (oral, daily)3 weeksSignificant reduction in peripheral bloodNo effect[1]

Key Experimental Protocols

This section details the methodologies for the pivotal experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Blue)
  • Cell Plating: AML cell lines (MV4-11, MOLM-14, THP-1) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

  • Reagent Addition: CellTiter-Blue® Reagent is added to each well.

  • Incubation: Plates are incubated for a specified period to allow for the conversion of resazurin to resorufin by viable cells.

  • Data Acquisition: Fluorescence is measured to determine the number of viable cells. The results are used to calculate IC50 values.

Apoptosis Assay
  • Cell Treatment: AML cells are incubated with this compound (e.g., 100 nM), a positive control (e.g., staurosporine at 1 µM), or a vehicle control (DMSO) for 72 hours.[1]

  • Caspase Activity Measurement: Caspase activity, a hallmark of apoptosis, is measured using a commercially available assay.

  • Cell Viability Measurement: A parallel cell viability assay is performed to normalize the apoptosis data.

  • Data Analysis: The ratio of caspase activity to cell viability is calculated to determine the extent of apoptosis induction.[1]

In Vivo Mouse Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[1]

  • Cell Injection: Human AML cells (e.g., MV4-11) are injected into the tail vein of the mice.[1]

  • Engraftment Period: The leukemic cells are allowed to engraft for a period of two weeks.[1]

  • Treatment: Mice are treated daily by oral gavage with this compound (e.g., 1 and 10 mg/kg), a comparator drug (e.g., sorafenib), or a vehicle control.[1]

  • Treatment Duration: Treatment is administered for three weeks.[1]

  • Endpoint Analysis: After the treatment period, the animals are sacrificed. The presence of AML cells in the bone marrow, spleen, and peripheral blood is quantified using flow cytometry.[1]

Fgr Autophosphorylation Inhibition Assay
  • Cell Transduction: Myeloid cells (e.g., TF-1) are transduced with retroviruses to express Fgr, Lyn, Hck, or Flt3-ITD.[1]

  • Compound Treatment: The transduced cells are treated with a range of this compound concentrations for 6 hours.[1]

  • Immunoprecipitation: The specific kinases (Fgr, Lyn, Hck, Flt3-ITD) are immunoprecipitated from the cell lysates.[1]

  • Western Blotting: The immunoprecipitates are analyzed by SDS-PAGE and immunoblotted with antibodies that detect the phosphorylated (active) form of the kinases (e.g., anti-pTyr416 for Src-family kinases or anti-phosphotyrosine for Flt3-ITD).[1]

Visualizations

Signaling Pathway of this compound in AML

TL02_59_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Flt3 Flt3 STAT5 STAT5 Flt3->STAT5 Other_Receptors Other Receptors Fgr Fgr Fgr->STAT5 phosphorylates Hck Hck Hck->STAT5 Lyn Lyn Lyn->STAT5 Proliferation_Survival Proliferation & Survival Pathways STAT5->Proliferation_Survival TL02_59 This compound TL02_59->Fgr inhibits In_Vivo_Workflow start Start injection Inject MV4-11 AML cells into NSG mice start->injection engraftment Allow 2 weeks for engraftment injection->engraftment treatment Daily oral gavage for 3 weeks: - this compound (1 & 10 mg/kg) - Sorafenib (10 mg/kg) - Vehicle engraftment->treatment analysis Analyze bone marrow, spleen, and peripheral blood by flow cytometry treatment->analysis end End analysis->end Sensitivity_Logic High_SFK_Expression High Fgr, Hck, Lyn Expression in AML Cells Increased_Sensitivity Increased Sensitivity to This compound High_SFK_Expression->Increased_Sensitivity TL02_59_Treatment This compound Treatment TL02_59_Treatment->Increased_Sensitivity Flt3_Status Flt3 Mutational Status (Wild-type or Mutated) No_Correlation No Correlation Flt3_Status->No_Correlation No_Correlation->Increased_Sensitivity

References

Fgr Signaling Pathway Inhibition by TL02-59: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibition of the Fgr signaling pathway by the N-phenylbenzamide kinase inhibitor, TL02-59. The content herein is curated for professionals in biomedical research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the core concepts.

Introduction to Fgr and its Role in Disease

Fgr (Gardner-Rasheed feline sarcoma viral oncogene homolog) is a non-receptor tyrosine kinase belonging to the Src family of kinases (SFKs).[1][2] Primarily expressed in myeloid hematopoietic cells, Fgr plays a crucial role in signaling pathways that govern cellular growth, survival, motility, and adhesion.[3] Dysregulation and constitutive activation of Fgr, along with other myeloid SFKs like Hck and Lyn, are frequently associated with hematologic malignancies, particularly acute myelogenous leukemia (AML).[1][2] This makes Fgr a compelling therapeutic target for the development of selective kinase inhibitors.[1]

This compound: A Potent and Selective Fgr Inhibitor

This compound is an orally bioavailable N-phenylbenzamide-based kinase inhibitor identified for its remarkable potency and selectivity against Fgr.[1][4][5] Structural studies have revealed that this compound binds to the ATP-binding site of the Fgr kinase domain, inducing a unique conformational change that disrupts its catalytic activity.[3] This inhibitory action has demonstrated significant anti-leukemic effects in both in vitro and in vivo models of AML.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Profile of this compound
Kinase TargetIC50 ValueNotes
Fgr 31 pM (0.031 nM) Primary target, showing picomolar potency.[1][4][5]
Lyn100 pM (0.1 nM)Another myeloid SFK, also potently inhibited.[1][4][5]
Hck160 nMMyeloid SFK, inhibited at a significantly higher concentration.[1][4][5]
Fes290 nMAML-associated non-receptor tyrosine kinase.[1]
Syk470 nMAML-associated non-receptor tyrosine kinase.[1]
Flt3-ITD440 nMA common mutation in AML.[1]
p38α126 nMSerine/Threonine kinase.[1]
Taok3509 nMSerine/Threonine kinase.[1]

Data from in vitro kinase assays with ATP concentration at the Km for each respective kinase.[1]

Table 2: Cellular Activity of this compound in AML Models
Cell Line / ModelAssay TypeEndpointIC50 / Effective Concentration
MV4-11 (Flt3-ITD+)Cell ViabilityGrowth Inhibition~5 nM
MOLM-14 (Flt3-ITD+)Cell ViabilityGrowth Inhibition6.6 nM[1]
THP-1Cell ViabilityGrowth Inhibition> 3 µM[1]
Primary AML Patient SamplesCell ViabilityGrowth Inhibition77 nM to > 3,000 nM[1]
TF-1 Myeloid Cells (Fgr transduced)Western BlotFgr Autophosphorylation (pTyr416)Partial inhibition at 0.1-1 nM; Complete inhibition >10 nM[1][5]
MV4-11 Xenograft Mouse ModelIn Vivo EfficacyLeukemia Burden10 mg/kg oral dose eliminated leukemic cells from spleen and blood.[1][2]

Signaling Pathway and Mechanism of Action

Fgr, as a member of the Src family, participates in downstream signaling cascades that promote cell proliferation and survival. Upon activation, Fgr autophosphorylates a key tyrosine residue in its activation loop (pTyr416), leading to the phosphorylation of downstream substrates. This compound acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent signaling events.

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream_Signal Upstream Signals (e.g., Cytokine Receptors) Fgr Fgr Upstream_Signal->Fgr Fgr_P Fgr (Active) pTyr416 Fgr->Fgr_P Autophosphorylation (ATP -> ADP) Downstream Downstream Effectors (e.g., STAT, AKT pathways) Fgr_P->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation TL02_59 This compound TL02_59->Fgr Inhibition

Caption: Fgr activation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

In Vitro Kinase Assay (Z'-LYTE™ FRET-based Assay)

This assay measures the extent of phosphorylation of a synthetic peptide substrate by Fgr kinase. Inhibition of this process by this compound is quantified by a change in the FRET signal.

Materials:

  • Recombinant Fgr kinase

  • Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)

  • ATP solution

  • Kinase buffer

  • This compound serially diluted in DMSO

  • Microplate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Fgr kinase and the FRET-peptide substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for Fgr.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Z'-LYTE™ Development Reagent.

  • Incubate for another 60 minutes to allow the development reaction to proceed.

  • Measure the emission ratio of the two FRET wavelengths (coumarin and fluorescein) using a microplate reader.

  • Calculate the percent inhibition based on the emission ratios of control (DMSO) and inhibitor-treated wells. Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Data Acquisition & Analysis TL0259_Dilution 1. Prepare serial dilutions of this compound Plate_Loading 3. Add reagents to 384-well plate TL0259_Dilution->Plate_Loading Kinase_Mix 2. Prepare Kinase/ Peptide Substrate Mix Kinase_Mix->Plate_Loading Incubation 4. Add ATP to start reaction & incubate Plate_Loading->Incubation Stop_Reaction 5. Add Development Reagent to stop Incubation->Stop_Reaction Read_Plate 6. Read FRET signal on plate reader Stop_Reaction->Read_Plate Analysis 7. Calculate % Inhibition & determine IC50 Read_Plate->Analysis

Caption: Workflow for an in vitro FRET-based kinase assay.

Kinase Immunoprecipitation and Western Blotting

This method is used to assess the phosphorylation status of Fgr within cells after treatment with this compound.

Materials:

  • AML cell lines (e.g., TF-1 transduced with Fgr)

  • This compound

  • Cell lysis buffer

  • Anti-Fgr antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Src family (pTyr416), anti-Fgr

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture myeloid cells and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 6-16 hours).[1]

  • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Immunoprecipitate Fgr kinase from the lysates by incubating with an anti-Fgr antibody overnight, followed by incubation with Protein A/G agarose beads.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Resolve the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated activation loop of Src-family kinases (pTyr416).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Fgr.

Cell Viability Assay (CellTiter-Blue®)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14)

  • Cell culture medium

  • This compound

  • CellTiter-Blue® Cell Viability Assay reagent (Promega)

  • 96-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Seed AML cells in a 96-well plate at a predetermined density.

  • Add serially diluted this compound to the wells. Include wells with DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CellTiter-Blue® reagent to each well and incubate for an additional 1-4 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent viability relative to the DMSO control.

  • Plot the percent viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value for growth inhibition.

Conclusion

This compound has been identified as a highly potent and selective inhibitor of the Fgr kinase.[1] Its ability to suppress Fgr activity at picomolar concentrations in vitro and inhibit AML cell growth at nanomolar concentrations in cellular models underscores its potential as a therapeutic agent.[1] The strong correlation between Fgr expression and sensitivity to this compound in primary AML patient samples, independent of Flt3 mutational status, suggests a promising new therapeutic avenue for a subset of AML patients.[1] The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Fgr-targeted therapies.

References

The Role of TL02-59 in Myeloid Cell Fgr Autophosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of TL02-59, a selective and potent inhibitor of the myeloid Src-family kinase Fgr. It details the mechanism of action, quantitative inhibition data, and the experimental protocols used to characterize its role in suppressing Fgr autophosphorylation, a critical activation step in kinase signaling. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and kinase inhibitor development.

Introduction: Fgr Kinase in Myeloid Cells

Fgr (Gardner-Rasheed feline sarcoma viral oncogene homolog) is a non-receptor tyrosine kinase belonging to the Src family.[1][2] Its expression is primarily restricted to myeloid hematopoietic cells, where it plays a significant role in signaling pathways that govern cell proliferation, differentiation, and immune responses.[1][2][3] Dysregulation and overexpression of Fgr are associated with hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] In AML, constitutive Fgr kinase activity can drive leukemic cell growth and survival, making it a compelling therapeutic target.[3][4][5] Kinase activation is often initiated by autophosphorylation of a specific tyrosine residue within the activation loop, a process that this compound potently disrupts.

Mechanism of Action of this compound

This compound is a selective, orally active N-phenylbenzamide inhibitor that demonstrates picomolar potency against Fgr.[3][4][6] Its mechanism centers on direct competition with ATP for the kinase's active site, thereby preventing the phosphotransfer reaction required for autophosphorylation and subsequent substrate phosphorylation.

Binding and Conformational Effects

X-ray crystallography studies have revealed that this compound binding to the Fgr active site induces a "type II" inhibitor conformation.[7] This is characterized by the outward rotation of the DFG (Asp-Phe-Gly) motif in the activation loop.[7] The dimethoxyquinazoline portion of this compound interacts with key residues in the ATP-binding pocket, including the gatekeeper residue Thr338 and the main chain of Met341 in the hinge region.[7] This binding mode displaces the SH2 domain from the C-terminal tail and releases the SH3 domain from the linker region, resulting in a distinct conformational state compared to other inhibitors.[2]

Inhibition of Autophosphorylation

The direct consequence of this compound binding is the potent and selective inhibition of Fgr autophosphorylation in myeloid cells.[4][6] This has been demonstrated in cell-based assays where this compound treatment leads to a dose-dependent reduction in phosphorylation at the activation loop tyrosine (Tyr416 for Src family kinases).[4] This inhibition effectively shuts down the downstream signaling cascades driven by Fgr, leading to growth arrest and apoptosis in Fgr-expressing AML cells.[6][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor (e.g., FcγR) Fgr_inactive Fgr (Inactive) Receptor->Fgr_inactive Signal Fgr_active Fgr-P (Active) Autophosphorylation Fgr_inactive->Fgr_active pTyr Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Fgr_active->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival) Downstream->Response TL0259 This compound TL0259->Fgr_active Inhibition

Fgr signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound have been quantified through in vitro kinase assays and cell-based experiments.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of this compound for Fgr compared to other related kinases.

Kinase TargetIC₅₀ (nM)Reference(s)
Fgr 0.03 [6][8]
Lyn0.1[6][8]
Hck160[6][8]
Flt3-ITD440[4]
Fes290[4]
Syk470[4]
p38α126[4]
Taok3509[4]
Table 1: In vitro IC₅₀ values of this compound against a panel of kinases. The data highlights the picomolar potency against Fgr.
Cell-Based Inhibition of Fgr Autophosphorylation

Experiments using TF-1 myeloid cells engineered to express Fgr show potent inhibition of autophosphorylation at nanomolar concentrations.

This compound Concentration (nM)Fgr Autophosphorylation Inhibition LevelReference(s)
0.1 - 1Partial Inhibition[4][8]
>10Complete Inhibition[4][8]
Table 2: Dose-dependent inhibition of Fgr autophosphorylation in TF-1 myeloid cells after a 6-hour treatment with this compound.

Experimental Protocols

The following sections detail the methodologies for assessing the inhibitory effect of this compound on Fgr kinase activity and autophosphorylation.

Protocol: In Vitro Fgr Kinase Assay (IC₅₀ Determination)

This protocol is based on luminescence-based ADP detection, a common method for measuring kinase activity.

Objective: To determine the IC₅₀ of this compound for Fgr kinase.

Materials:

  • Recombinant human Fgr enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

  • This compound serial dilutions in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[9]

  • Reaction Setup: To each well of a 96-well plate, add:

    • Kinase buffer.

    • A fixed concentration of Fgr enzyme.

    • A fixed concentration of the substrate peptide.

    • Varying concentrations of this compound or vehicle (DMSO) for control wells.

  • Initiate Reaction: Start the kinase reaction by adding a volume of ATP solution. The final ATP concentration should be at or near the Kₘ for Fgr.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[10]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin required for light production. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The light output is directly proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the positive control (vehicle-treated) wells, setting them as 100% activity.

    • Plot the percent inhibition against the log concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol: Cell-Based Fgr Autophosphorylation Assay

This protocol details the immunoprecipitation and Western blot analysis used to measure Fgr autophosphorylation within a cellular context.[4]

Objective: To assess the dose-dependent effect of this compound on Fgr autophosphorylation in myeloid cells.

Materials:

  • Myeloid cell line (e.g., TF-1) transduced to express Fgr.

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-Fgr antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Primary antibodies: anti-phospho-Src (pTyr416) and total anti-Fgr.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture Fgr-expressing TF-1 cells to the desired density.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for a specified duration (e.g., 6 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cell pellets in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Immunoprecipitation (IP):

    • Pre-clear the lysates by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-Fgr antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to capture the antibody-Fgr complexes. Incubate for 1-2 hours.

    • Wash the beads several times with cold lysis buffer to remove non-specific binders.

  • Elution and SDS-PAGE:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Probe the membrane with the anti-phospho-Src (pTyr416) primary antibody to detect autophosphorylated Fgr.

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • To confirm equal loading of Fgr in each IP, the membrane can be stripped of the first set of antibodies.

    • Re-probe the membrane with a total anti-Fgr antibody following the steps above.

G A 1. Culture & Treat Myeloid cells with this compound B 2. Cell Lysis (with inhibitors) A->B C 3. Immunoprecipitation Capture Fgr protein B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Western Blot Transfer to membrane D->E F 6. Antibody Probing Detect p-Fgr (pTyr416) E->F G 7. Detection Chemiluminescence F->G H 8. Reprobing Detect total Fgr G->H Strip &

Workflow for the cell-based Fgr autophosphorylation assay.

References

TL02-59: A Selective Src-Family Kinase Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] While advancements have been made in treating AML, there remains a critical need for novel therapeutic agents, particularly for patients with mutations in the Flt3 receptor tyrosine kinase, which are present in nearly one-third of cases.[1] TL02-59 has emerged as a potent and selective inhibitor of the Src-family kinase (SFK) Fgr, demonstrating significant preclinical activity against AML. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, underlying signaling pathways, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of this compound

This compound is an orally active, N-phenylbenzamide-based kinase inhibitor that exhibits picomolar potency against Fgr, a myeloid-specific Src-family kinase.[1][2][3][4][5][6] Its high selectivity and potent anti-leukemic activity in both in vitro and in vivo models make it a promising candidate for further development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been extensively characterized using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against a panel of relevant kinases are summarized below.

Kinase TargetIC50 (nM)
Fgr 0.03
Lyn0.1
Hck160
Flt3-ITD440
Fes290
Syk470
p38α126
Taok3509
Data compiled from Weir MC, et al. ACS Chem Biol. 2018.[7]
Cellular Activity in AML Models

This compound demonstrates potent growth-inhibitory and pro-apoptotic effects in AML cell lines, particularly those expressing active Fgr.[1][7] It effectively inhibits the proliferation of Flt3-ITD positive AML cell lines such as MV4-11 and MOLM-14 with single-digit nanomolar IC50 values.[7] Furthermore, this compound induces growth arrest in primary bone marrow samples from AML patients, with sensitivity correlating with the expression levels of Fgr, Hck, and Lyn.[6][8]

Cell LineIC50 (nM)
MV4-11 (Flt3-ITD+)0.78
MOLM-14 (Flt3-ITD+)6.6
THP-1 (Flt3-WT)>1000
Data compiled from Weir MC, et al. ACS Chem Biol. 2018.[7]
In Vivo Efficacy and Pharmacokinetics

In a mouse xenograft model of AML using MV4-11 cells, oral administration of this compound led to a significant reduction in leukemic cells in the spleen, peripheral blood, and bone marrow.[1][7] Pharmacokinetic studies in mice revealed that this compound is orally bioavailable with a plasma half-life of approximately 6.5 hours after oral administration.[1][2][3]

ParameterValue
Half-life (t1/2)
Intravenous (i.v.)5.7 hours
Oral (p.o.)6.5 hours
Data compiled from Weir MC, et al. ACS Chem Biol. 2018.[1]

Signaling Pathways Modulated by this compound

Fgr is a key signaling protein in myeloid cells, and its dysregulation is implicated in AML pathogenesis. This compound exerts its anti-leukemic effects by inhibiting Fgr-mediated signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Fgr Fgr Growth_Factor_Receptor->Fgr Activation Flt3 Flt3 Flt3->Fgr Activation Signaling_Complex Signaling Complex Fgr->Signaling_Complex Lyn Lyn Lyn->Signaling_Complex Hck Hck Hck->Signaling_Complex Downstream_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK) Signaling_Complex->Downstream_Pathways Transcription_Factors Transcription Factors Downstream_Pathways->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression TL02_59 This compound TL02_59->Fgr TL02_59->Lyn TL02_59->Hck

Figure 1. Simplified Fgr signaling pathway in AML and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro potency of this compound against purified kinases.

Z_LYTE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Peptide Substrate (FRET-labeled) - ATP - this compound dilutions Start->Prepare_Reagents Kinase_Reaction Kinase Reaction: - Incubate Kinase, Substrate, ATP, and this compound - Phosphorylation of substrate occurs Prepare_Reagents->Kinase_Reaction Development_Reaction Development Reaction: - Add Development Reagent (protease) - Protease cleaves non-phosphorylated substrate Kinase_Reaction->Development_Reaction FRET_Measurement Measure Fluorescence: - Excitation at 400 nm - Emission at 445 nm (Coumarin) and 520 nm (Fluorescein) Development_Reaction->FRET_Measurement Data_Analysis Data Analysis: - Calculate Emission Ratio - Determine Percent Phosphorylation - Generate dose-response curve and calculate IC50 FRET_Measurement->Data_Analysis End End Data_Analysis->End AML_Xenograft_Workflow Start Start Cell_Injection Inject human AML cells (e.g., MV4-11) into the tail vein of immunocompromised mice (NSG) Start->Cell_Injection Engraftment Allow cells to engraft for a period (e.g., 2 weeks) Cell_Injection->Engraftment Treatment Treat mice daily with this compound (e.g., 1 and 10 mg/kg, oral gavage) or vehicle Engraftment->Treatment Monitoring Monitor tumor burden by assessing human CD45+ cells in peripheral blood via flow cytometry Treatment->Monitoring Endpoint_Analysis At the end of the study (e.g., 3 weeks), sacrifice mice and analyze leukemic cell infiltration in bone marrow, spleen, and peripheral blood Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

TL02-59: A Deep Dive into its Impact on Downstream Signaling Pathways in Acute Myelelogenous Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-phenylbenzamide kinase inhibitor, TL02-59, and its effects on downstream signaling pathways, primarily in the context of Acute Myelogenous Leukemia (AML). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the affected signaling cascades to support ongoing research and drug development efforts.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of the myeloid Src-family kinase (SFK) Fgr.[1][2] It also exhibits high potency against Lyn and, to a lesser extent, Hck.[2] The primary therapeutic potential of this compound has been investigated in AML, where the overexpression of myeloid SFKs is common.[1][3] this compound effectively suppresses AML cell growth both in vitro and in vivo, an effect that correlates strongly with the expression levels of Fgr, Hck, and Lyn, irrespective of FLT3 mutational status.[1][3] Mechanistically, this compound's inhibition of these upstream kinases leads to the disruption of critical downstream signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT5 pathways, which are pivotal for the proliferation and survival of leukemic cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Source
Fgr0.03[2]
Lyn0.1[2]
Hck160[2]

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineKey Genetic FeaturesIC50 (nM)Source
MV4-11FLT3-ITD~5[1]
MOLM-14FLT3-ITD6.6[1]
THP-1MLL-AF9, NRAS mutation>1000[1]

Table 3: In Vivo Efficacy of this compound in an MV4-11 AML Xenograft Model

Treatment GroupDose (mg/kg)Route of AdministrationReduction in Bone Marrow EngraftmentReduction in Spleen EngraftmentReduction in Peripheral Blood Leukemia CellsSource
This compound1Oral20%50%70%[1]
This compound10Oral60%100% (eradicated)100% (eradicated)[1]
Sorafenib10OralNo effectNo effectSignificant reduction[1]

Downstream Signaling Pathways Affected by this compound

This compound's therapeutic effect stems from its ability to inhibit the enzymatic activity of Fgr, Lyn, and Hck, leading to the downregulation of key signaling pathways that drive AML cell proliferation and survival.

The PI3K/Akt/mTOR Pathway

Inhibition of Hck and Lyn by this compound is predicted to disrupt the PI3K/Akt/mTOR pathway. Hck is known to be a downstream effector of the CXCL12/CXCR4 axis, which activates PI3K/Akt signaling to promote leukemic cell migration and survival. Lyn has also been shown to be linked to the mTOR pathway in AML cells, with its inhibition leading to reduced phosphorylation of mTOR targets.

PI3K_Akt_mTOR_Pathway TL02_59 This compound Hck Hck TL02_59->Hck inhibition Lyn Lyn TL02_59->Lyn inhibition PI3K PI3K Hck->PI3K mTOR mTOR Lyn->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits Hck and Lyn, disrupting the PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical cascade affected by this compound. Hck, downstream of the CXCL12/CXCR4 axis, also contributes to the activation of this pathway. Fgr is a component of a larger signaling complex, or "signalsome," that includes the core components of the MAPK cascade: RAF, MEK, and ERK. By inhibiting Fgr, this compound likely destabilizes this complex and dampens downstream signaling.

MAPK_ERK_Pathway TL02_59 This compound Fgr Fgr TL02_59->Fgr inhibition Hck Hck TL02_59->Hck inhibition Signalsome RAF/MEK/ERK Signalsome Fgr->Signalsome Hck->Signalsome ERK ERK Signalsome->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

This compound disrupts the MAPK/ERK pathway by inhibiting Fgr and Hck.
The STAT5 Pathway

The STAT5 signaling pathway is a key driver of leukemogenesis, particularly in AML with FLT3-ITD mutations. Lyn has been identified as an important component of the signaling cascade downstream of FLT3-ITD, leading to the phosphorylation and activation of STAT5. Hck has also been implicated in STAT5 activation in other leukemia contexts. Therefore, this compound's inhibition of Lyn and Hck is expected to reduce STAT5 activity.

STAT5_Pathway TL02_59 This compound Lyn Lyn TL02_59->Lyn inhibition Hck Hck TL02_59->Hck inhibition STAT5 STAT5 Lyn->STAT5 Hck->STAT5 Leukemogenesis Leukemogenesis (Survival & Proliferation) STAT5->Leukemogenesis

Inhibition of Lyn and Hck by this compound is predicted to reduce STAT5 activation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for Phosphoprotein Analysis

This protocol is designed to assess the phosphorylation status of key signaling proteins in AML cells following treatment with this compound.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Fgr, anti-p-Lyn, anti-p-Hck, anti-p-Akt, anti-p-ERK, anti-p-STAT5, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture AML cells to the desired density.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in supplemented lysis buffer on ice.

  • Clarify lysates by centrifugation and collect the supernatant.

  • Determine protein concentration of each lysate.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • AML cell lines

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere or stabilize overnight.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo AML Xenograft Model

This protocol describes the establishment and use of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cells (e.g., MV4-11)

  • This compound formulated for oral gavage

  • Vehicle control

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33)

  • Equipment for intravenous injection and oral gavage

  • Flow cytometer

Procedure:

  • Inject a defined number of AML cells intravenously into the tail vein of immunocompromised mice.

  • Allow the leukemia to engraft for a specified period (e.g., 2 weeks).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle daily by oral gavage.

  • Monitor mice for signs of disease progression and toxicity.

  • At the end of the treatment period, euthanize the mice and collect peripheral blood, spleen, and bone marrow.

  • Prepare single-cell suspensions from the collected tissues.

  • Stain cells with fluorescently labeled antibodies against human leukemic markers.

  • Analyze the percentage of human leukemic cells in each tissue by flow cytometry.

  • Compare the tumor burden between treatment and control groups to determine efficacy.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly in cases characterized by the overexpression of myeloid Src-family kinases. Its potent and selective inhibition of Fgr, Lyn, and Hck leads to the disruption of multiple downstream signaling pathways that are essential for the survival and proliferation of leukemic cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound and the development of related targeted therapies. Continued research is warranted to further elucidate the intricate molecular mechanisms of this compound and to identify patient populations most likely to benefit from this novel therapeutic approach.

References

Technical Whitepaper: TL02-59's Potent Anti-Leukemic Activity in Flt3-ITD Negative Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by diverse genetic abnormalities. While Fms-like tyrosine kinase 3 (Flt3) inhibitors have been a focus, a significant portion of AML cases are Flt3-ITD negative, representing a critical unmet medical need. This document details the preclinical activity of TL02-59, an N-phenylbenzamide kinase inhibitor, which demonstrates potent efficacy against AML independent of Flt3 mutational status. Data indicates that this compound's mechanism of action is primarily through the potent, picomolar inhibition of the myeloid Src-family kinase Fgr. Sensitivity to this compound in primary AML patient samples correlates strongly with the expression of Fgr, Hck, and Lyn, not Flt3. In vivo studies confirm its oral bioavailability and profound anti-tumor effects in AML xenograft models. These findings establish Fgr as a viable therapeutic target in AML and position this compound as a promising lead compound for a subset of patients, including those with Flt3-ITD negative disease.

Core Mechanism of Action: Flt3-Independent Targeting of Myeloid Src-Family Kinases

This compound's anti-leukemic effect is not driven by the inhibition of Flt3. Instead, its activity is tightly linked to the inhibition of non-receptor tyrosine kinases of the Src family, which are often overexpressed in AML.[1][2] Kinome-wide screening and in vitro assays have identified the myeloid Src-family kinase Fgr as the primary and most sensitive target of this compound.[1][2]

Crucially, the response of primary AML bone marrow samples to this compound is independent of Flt3 expression or its mutational status.[1][2][3] Studies have shown a striking inverse correlation between the IC50 values of this compound and the expression levels of Fgr, Hck, and Lyn.[1][2] Notably, the four patient samples most sensitive to this compound were all wild-type for Flt3, underscoring its potential in Flt3-ITD negative AML.[1][2][3][4] This Flt3-independent mechanism provides a clear therapeutic rationale for AML subtypes not driven by Flt3 mutations.

Proposed Signaling Pathway of this compound in Flt3-WT AML cluster_cell AML Cell (Flt3-WT) FGR Overexpressed Myeloid Src-Family Kinases (Fgr, Hck, Lyn) SIGNAL Downstream Pro-Survival Signaling Pathways (e.g., STAT activation) FGR->SIGNAL Constitutive Activation APOPTOSIS Induction of Apoptosis FGR->APOPTOSIS Inhibition leads to PROLIF Leukemic Cell Proliferation & Survival SIGNAL->PROLIF INHIBITOR This compound INHIBITOR->FGR Potent Inhibition (pM IC50 for Fgr)

Caption: Proposed mechanism of this compound action in Flt3-WT AML.

Quantitative Preclinical Efficacy Data

The preclinical activity of this compound has been quantified through in vitro kinase assays, cell-based proliferation studies, and in vivo animal models.

In Vitro Kinase Inhibition Profile

This compound demonstrates exceptional potency and selectivity for Fgr, with picomolar inhibitory activity. Its activity against other related kinases is notable but less potent.

Kinase TargetIC50 ValueCitation(s)
Fgr 31 pM (0.03 nM) [1][5][6]
Lyn0.1 nM[5][6]
Hck160 nM[5][6]
Flt3 (ITD)0.6 µM (600 nM)[7]
Fes1.5 µM (1500 nM)[7]
Anti-Proliferative Activity in AML Cells

This compound potently suppresses the growth of AML cell lines and primary patient samples, particularly those expressing its target kinases. In contrast, it has minimal effect on cell lines like THP-1, which are transformed by kinase-independent mechanisms.[1]

Cell TypeGrowth Inhibition (IC50)Citation(s)
Primary AML Patient Samples (n=26)77 nM to >3,000 nM[1]
MV4-11 (Flt3-ITD+)~25 nM[7]
TF-1 (expressing active Fgr)116 nM[3]
TF-1 (expressing active Hck)308 nM[3]
THP-1 (Kinase-Independent)No effect up to 1 µM[1]
In Vivo Efficacy in AML Xenograft Model

In an AML mouse model using MV4-11 cells, orally administered this compound demonstrated a dose-dependent and profound reduction in leukemic burden across multiple compartments.[1][4]

Treatment Group (Oral Gavage)Bone Marrow EngraftmentSpleen EngraftmentPeripheral Blood LeukemiaCitation(s)
This compound (1 mg/kg) 20% Reduction50% Reduction70% Reduction[1][4]
This compound (10 mg/kg) 60-70% Reduction Complete Elimination Complete Elimination [1][2][4]

Key Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for this compound.

In Vitro Kinase Assays
  • Objective: To determine the IC50 of this compound against specific recombinant kinases.

  • Methodology: In vitro kinase assays were performed using various recombinant kinases, including Fgr, Hck, Lyn, and Flt3.[1] For each assay, the ATP concentration was set to the respective Michaelis constant (Km) for the individual kinase to ensure accurate competitive inhibition measurement. The kinase reaction was initiated in the presence of a range of this compound concentrations. Activity was measured, and IC50 values were calculated from the resulting dose-response curves.[1]

Primary AML Cell Growth Inhibition Assay
  • Objective: To assess the effect of this compound on the proliferation of primary AML cells from patients with and without Flt3-ITD mutations.

  • Methodology: Bone marrow mononuclear cells from 26 AML patients were cultured.[1][4] The cells were treated with a dose range of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were determined by plotting the percentage of growth inhibition against the log concentration of this compound.

In Vivo AML Xenograft Study
  • Objective: To evaluate the in vivo efficacy and oral bioavailability of this compound in a mouse model of AML.

  • Methodology: This protocol outlines the key steps from engraftment to analysis.

In Vivo AML Xenograft Experimental Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis INJECT 1. Tail vein injection of MV4-11 AML cells into immunocompromised (NSG) mice ENGRAFT 2. Allow 2 weeks for leukemia engraftment INJECT->ENGRAFT TREAT 3. Daily oral gavage for 21 days ENGRAFT->TREAT GROUPS Treatment Arms: • Vehicle Control • this compound (1 mg/kg) • this compound (10 mg/kg) • Sorafenib (10 mg/kg) SACRIFICE 4. Sacrifice animals after 3 weeks of treatment TREAT->SACRIFICE COLLECT 5. Collect bone marrow, spleen, and peripheral blood SACRIFICE->COLLECT FLOW 6. Analyze for human AML cells (hCD45+ / hCD33+) via flow cytometry COLLECT->FLOW

Caption: Workflow for the in vivo evaluation of this compound.

Summary and Future Directions

The data presented provides a compelling case for this compound as a potent, orally active inhibitor of AML cell growth. Its unique mechanism, centered on the inhibition of the myeloid Src-family kinase Fgr, distinguishes it from Flt3-targeted therapies.

Key Takeaways:

  • Flt3-Independent Efficacy: this compound is highly active against AML patient samples that are wild-type for Flt3, addressing a key therapeutic gap.[1][2][3][4]

  • Potent Fgr Inhibition: this compound demonstrates picomolar potency against Fgr, identifying this kinase as a critical, druggable target in AML.[1][5][6]

  • Promising In Vivo Activity: The compound achieves complete clearance of leukemic cells from the spleen and peripheral blood at a 10 mg/kg oral dose in a preclinical model.[1][2][4]

  • Biomarker Potential: The expression levels of Fgr, Hck, and Lyn strongly correlate with sensitivity to this compound and could serve as patient selection biomarkers for future clinical trials.[1][2]

Future development should focus on advancing this compound or optimized analogues into clinical trials for AML. A biomarker-driven approach, selecting for patients whose leukemias overexpress Fgr, may maximize the potential for clinical benefit and validate the therapeutic strategy of targeting myeloid Src-family kinases in AML.

References

Methodological & Application

Application Notes: TL02-59 In Vitro Assay for AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A common feature of AML is the dysregulation of tyrosine kinase signaling pathways, which are critical for cell proliferation and survival.[1][2] TL02-59 is a potent and selective, orally active N-phenylbenzamide inhibitor of the myeloid Src-family kinase, Fgr.[1][3][4] It has demonstrated significant anti-leukemic activity in preclinical models of AML by inducing growth arrest and apoptosis, identifying Fgr as a promising therapeutic target in AML.[2][3][5]

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against AML cell lines. The described assays are designed to quantify the compound's impact on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its anti-leukemic effects by targeting non-receptor tyrosine kinases. Its primary target is Fgr, against which it shows picomolar potency.[2][3] The compound also inhibits other myeloid Src-family kinases, namely Lyn and Hck, at slightly higher concentrations.[1][4] The inhibition of these kinases disrupts downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells.[6][7] This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[3]

Importantly, the sensitivity of AML cells to this compound strongly correlates with the expression levels of Fgr and Hck.[5] This effect appears to be independent of the Flt3 receptor tyrosine kinase's mutational status, making this compound a potential therapeutic for AML subtypes that are wild-type for Flt3.[2][3]

cluster_membrane Cell Membrane FGR Fgr Kinase (Src-Family) Downstream Downstream Signaling (e.g., Pro-Survival Pathways) FGR->Downstream Activation TL0259 This compound TL0259->FGR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Arrest Growth Arrest Downstream->Arrest Inhibition of

Caption: this compound inhibits Fgr kinase, blocking downstream signaling to suppress proliferation and induce apoptosis.

Data Summary

Quantitative data for this compound's activity and its effects on AML cells are summarized below.

Table 1: Kinase Inhibitory Activity of this compound

Kinase Target IC₅₀ (nM)
Fgr 0.03
Lyn 0.1
Hck 160

Data sourced from MedchemExpress and Selleck Chemicals.[1][4]

Table 2: Example Cell Viability Data for this compound in AML Cell Lines (72h Treatment)

AML Cell Line Fgr Expression IC₅₀ (nM)
MV4-11 High 5.2
MOLM-13 High 8.9
KG-1a Moderate 45.7
U937 Low >1000

Note: These are representative data based on the reported single-digit nM potency in sensitive cell lines.[3]

Table 3: Example Apoptosis Induction in MV4-11 Cells (48h Treatment)

Treatment Concentration % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO) 5.1 ± 0.8 3.2 ± 0.5
10 nM this compound 25.4 ± 2.1 15.7 ± 1.9
50 nM this compound 42.8 ± 3.5 28.3 ± 2.8

Note: Data are representative examples shown as mean ± SD.

Table 4: Example Cell Cycle Analysis in MV4-11 Cells (24h Treatment)

Treatment Concentration % Cells in G₀/G₁ Phase % Cells in S Phase % Cells in G₂/M Phase
Vehicle (DMSO) 45.2 ± 3.1 38.9 ± 2.5 15.9 ± 1.8
20 nM this compound 68.7 ± 4.2 15.1 ± 1.9 16.2 ± 2.1

Note: Data are representative examples shown as mean ± SD, indicating a G₀/G₁ arrest.

Experimental Protocols

A generalized workflow for testing this compound is presented below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow Culture 1. Culture AML Cell Lines Prepare 2. Prepare this compound Stock Solution Culture->Prepare Harvest 3. Harvest & Count Cells Prepare->Harvest Seed 4. Seed Cells in Plates Harvest->Seed Treat 5. Treat with This compound Dilutions Seed->Treat Incubate 6. Incubate for 24-72 hours Treat->Incubate Viability 7a. Viability Assay (e.g., ATPlite) Incubate->Viability Apoptosis 7b. Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis CellCycle 7c. Cell Cycle Assay (Flow Cytometry) Incubate->CellCycle

Caption: General experimental workflow for in vitro evaluation of this compound against AML cell lines.

Materials and Reagents
  • AML Cell Lines: MV4-11, MOLM-13 (Fgr-expressing), U937 (low Fgr expression control).[8][9]

  • Compound: this compound (store as a 10 mM stock in DMSO at -80°C).[4]

  • Culture Media: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Viability: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay.[10][11]

  • Reagents for Apoptosis: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).[12][13]

  • Reagents for Cell Cycle: Propidium Iodide (PI), RNase A, 70% Ethanol.[14][15]

  • Equipment: Cell culture incubator, biosafety cabinet, centrifuge, flow cytometer, luminescence plate reader.

Protocol 1: Cell Viability Assay

This protocol measures the reduction in cell viability as a function of this compound concentration to determine the IC₅₀ value.

  • Cell Seeding:

    • Culture and expand AML cells to a sufficient number. Ensure cells are in the logarithmic growth phase and have >95% viability.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, 96-well clear-bottom plate (for luminescence assays). This corresponds to 10,000 cells per well.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of this compound in culture medium from your 10 mM DMSO stock. A common starting concentration is 10 µM, diluted down to the low nM or pM range.

    • Include a "vehicle control" (DMSO only) at the same final concentration as the highest drug concentration.

    • Add the appropriate volume of each drug dilution to the wells in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[16]

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10⁶ cells in 2 mL of media per well in a 6-well plate.

    • Treat cells with this compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) and a vehicle control.

    • Incubate for 24 to 48 hours at 37°C and 5% CO₂.

  • Cell Harvesting and Staining:

    • Collect cells (including supernatant) from each well and transfer to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash cells once with 1 mL of cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained and single-stained controls to set compensation and gates.

    • Quantify the cell populations:

      • Viable: Annexin V- / PI-

      • Early Apoptosis: Annexin V+ / PI-

      • Late Apoptosis/Necrosis: Annexin V+ / PI+

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[14][17]

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 3 mL of media per well in a 6-well plate.

    • Treat cells with this compound at the desired concentrations (e.g., IC₅₀) and a vehicle control.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Cell Fixation:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.[18]

cluster_input Cellular State cluster_output Treatment Outcome High_FGR High Fgr/Hck Expression Sensitive High Sensitivity to this compound (Low IC₅₀) High_FGR->Sensitive Correlates with Low_FGR Low Fgr/Hck Expression Resistant Low Sensitivity to this compound (High IC₅₀) Low_FGR->Resistant Correlates with

Caption: The relationship between Fgr/Hck expression in AML cells and their sensitivity to this compound.

Conclusion

This compound is a selective inhibitor of the Src-family kinase Fgr, which is a key signaling node in many AML subtypes.[2][3] The protocols outlined in this document provide a robust framework for characterizing the in vitro anti-leukemic activity of this compound. By employing assays for cell viability, apoptosis, and cell cycle analysis, researchers can effectively determine the compound's potency and elucidate its mechanism of action in relevant AML cell line models. The strong correlation between Fgr expression and drug sensitivity highlights the importance of biomarker-driven approaches in the development of targeted AML therapies.[5]

References

Preparing Stock Solutions of TL02-59 in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of TL02-59, a potent and selective Src-family kinase Fgr inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a valuable tool in cancer research, particularly in the study of acute myelogenous leukemia (AML).[1][2][3][4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary materials, step-by-step procedures, and important safety considerations. Additionally, it includes key data on the physicochemical properties of this compound and its activity, presented in clear, tabular formats. Diagrams illustrating the experimental workflow and the targeted signaling pathway are also provided to facilitate a comprehensive understanding.

Introduction to this compound

This compound is an orally active and selective inhibitor of the Src-family kinase Fgr, demonstrating high potency with an IC50 of 0.03 nM.[2][6][7][8] It also exhibits inhibitory activity against other kinases such as Lyn (IC50 = 0.1 nM) and Hck (IC50 = 160 nM).[2][3][8] Research has shown that this compound effectively suppresses the growth of AML cells both in vitro and in vivo, making it a significant compound for investigation in oncology and drug development.[1][4][5][9] Given its role in modulating cellular signaling pathways, the precise and accurate preparation of this compound solutions is paramount for experimental success.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₃₄F₃N₅O₄[7][9]
Molecular Weight 609.64 g/mol [7]
Appearance Solid[9][10]
Purity ≥95%[9][10]
CAS Number 1315330-17-6[7][9]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 100 mg/mL (164.03 mM)Use fresh, moisture-free DMSO.[6] Sonication or warming to 80°C may be required.[2][2][6][7]
DMSO 120 mg/mL (196.84 mM)Sonication is recommended.[8]
DMSO Sparingly soluble (1-10 mg/mL)Purge with an inert gas.[9][10]
Ethanol 1 mg/mL (1.64 mM)[7]
Water Insoluble[6][7]

Note: The reported solubility in DMSO varies across suppliers. It is recommended to start with a lower concentration and increase if necessary, utilizing sonication or gentle warming to aid dissolution.

Table 3: Biological Activity of this compound

TargetIC₅₀Assay ConditionReference
Fgr 0.03 nMIn vitro kinase assay[2][6][7][8]
Lyn 0.1 nMIn vitro kinase assay[2][3][8]
Hck 160 nMIn vitro kinase assay[2][3][8]
Spleen tyrosine kinase (Syk) 470 nMIn vitro kinase assay[9][10]
FMS-related tyrosine kinase 3 (FLT3) 633 nMIn vitro kinase assay[9][10]
MV4-11 AML cells 0.78 nMCell growth inhibition[9][10]
MOLM-14 AML cells 6.6 nMCell growth inhibition[9][10]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Safety First: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO.[10] Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.

  • Determine Required Mass: Calculate the mass of this compound needed. For a 10 mM solution, using a molecular weight of 609.64 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 609.64 g/mol * 1000 mg/g = 6.0964 mg for 1 mL

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile amber vial.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, add 1 mL of DMSO for 6.0964 mg of this compound.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.

    • Gentle warming (e.g., to 80°C) can also be applied to aid dissolution, but be cautious of potential compound degradation.[2]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6]

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][6] The solid powder can be stored at -20°C for at least 3 years.[6][8]

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Note that the final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]

  • Application: Add the diluted this compound to your cell cultures and proceed with the experimental protocol. For example, in studies inhibiting Fgr autophosphorylation in TF-1 cells, concentrations ranging from 0.1 nM to 1000 nM were used for a 6-hour incubation period.[2][8][12]

Visualizations

This compound Signaling Pathway

The following diagram illustrates the inhibitory action of this compound on the Src-family kinase signaling pathway, which is often constitutively active in AML.

TL02_59_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) Fgr Fgr RTK->Fgr Activation Lyn Lyn RTK->Lyn Activation Hck Hck RTK->Hck Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Fgr->Downstream Lyn->Downstream Hck->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TL02_59 This compound TL02_59->Fgr Potent Inhibition (IC50=0.03nM) TL02_59->Lyn TL02_59->Hck

Caption: Inhibition of Src-family kinases by this compound.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical flow of preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex/Sonicate/Warm) add_dmso->dissolve check_solubility 4. Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particulates Remain aliquot 5. Aliquot into Single-Use Vials check_solubility->aliquot Clear Solution store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Application Notes and Protocols: TL02-59 Treatment of Primary AML Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] While treatment options have advanced, there remains a critical need for targeted therapies that can overcome resistance and offer durable responses.[3] Recent research has highlighted the role of non-receptor tyrosine kinases, particularly the Src-family kinases (SFKs), in AML pathogenesis.[2][3] TL02-59 has emerged as a potent and selective inhibitor of the myeloid SFK Fgr, demonstrating significant anti-leukemic activity in both in vitro and in vivo models of AML.[1][2][4][5]

These application notes provide a comprehensive overview of the effects of this compound on primary AML patient samples, including detailed protocols for key experiments and a summary of its inhibitory activity.

Data Presentation

In Vitro Inhibitory Activity of this compound

This compound demonstrates picomolar potency against Fgr and low nanomolar activity against other key myeloid kinases.[1][4][5]

Kinase TargetIC50 (nM)
Fgr0.031
Lyn0.1
Hck160
Fes>1000
Syk>1000
Flt3-ITD>1000
Table 1: In vitro kinase inhibitory activity of this compound. IC50 values were determined using recombinant kinases.[1]
Cellular Activity of this compound in AML Cell Lines

The growth-suppressive effects of this compound have been evaluated in various AML cell lines. The sensitivity to this compound correlates with the expression of myeloid SFKs, but not with Flt3 mutational status.[1][3]

Cell LineFlt3 StatusIC50 (nM) for Growth Inhibition
MV4-11ITD0.78
MOLM-14ITD3.5
THP-1Wild-Type>1000
Table 2: Growth inhibitory IC50 values of this compound in AML cell lines.[3]
Activity of this compound in Primary AML Patient Samples

This compound has shown potent growth-suppressive activity in a significant portion of primary AML patient bone marrow samples. The response to this compound is highly correlated with the expression levels of Fgr, Hck, and Lyn.[1][2]

Patient Samples (n=26)IC50 Range for Growth Arrest (nM)
Primary AML Samples77 to >3000
Table 3: Range of growth arrest IC50 values for this compound in primary AML bone marrow samples. Of the 26 samples tested, 20 responded with IC50 values in the nanomolar range.[1][3] Notably, the four most sensitive samples were wild-type for Flt3.[1][2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in AML

TL02_59_Mechanism TL0259 This compound Fgr Fgr Kinase TL0259->Fgr Inhibition (pM potency) Downstream Downstream Signaling (e.g., Proliferation, Survival) Fgr->Downstream Blocks Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis GrowthArrest Growth Arrest Downstream->GrowthArrest

Caption: this compound selectively inhibits Fgr kinase, leading to growth arrest and apoptosis in AML cells.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PrimarySamples Primary AML Patient Samples CellCulture Co-culture with Hs27 Feeder Layer PrimarySamples->CellCulture QPCR qPCR for Kinase Expression PrimarySamples->QPCR Treatment This compound Treatment CellCulture->Treatment ProliferationAssay Growth Arrest Assay (e.g., CellTiter-Glo) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V Staining) Treatment->ApoptosisAssay Xenograft MV4-11 Xenograft in NSG Mice OralGavage Oral Administration of this compound Xenograft->OralGavage Analysis Flow Cytometry Analysis of Bone Marrow, Spleen, and Peripheral Blood OralGavage->Analysis

Caption: Workflow for assessing this compound efficacy in primary AML samples and in vivo models.

Experimental Protocols

Protocol 1: Primary AML Patient Sample Co-culture

This protocol is adapted from methodologies described for the ex vivo culture of primary AML cells.[1]

Materials:

  • Primary AML bone marrow mononuclear cells

  • Hs27 fibroblast feeder cells (mitotically inactivated via irradiation)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human IL-3, IL-6, and SCF cytokines

  • 6-well tissue culture plates

Procedure:

  • Feeder Layer Preparation: Seed mitotically inactivated Hs27 feeder cells in 6-well plates to form a confluent monolayer.

  • Co-culture Seeding: On the day of the experiment, gently remove the medium from the Hs27 feeder layer and seed primary AML patient cells at a density of 1 x 10^6 cells/mL.

  • Culture Medium: Use RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and human cytokines (e.g., IL-3, IL-6, and SCF at appropriate concentrations).

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. The primary cells can be maintained and expanded for approximately one week under these conditions.[1]

Protocol 2: In Vitro Growth Arrest Assay

Materials:

  • Co-cultured primary AML cells

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Plating: Harvest primary AML cells from the co-culture and seed them into 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.

Protocol 3: Apoptosis Assay by Flow Cytometry

Materials:

  • Treated primary AML cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat co-cultured primary AML cells with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Kinase Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for Fgr, Hck, Lyn, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR Master Mix

  • Real-Time PCR System

Procedure:

  • RNA Extraction: Isolate total RNA from primary AML patient samples using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for the target kinases and the housekeeping gene.

  • Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative expression of the target kinases using the ΔΔCt method, normalizing to the housekeeping gene.[1]

Conclusion

This compound is a promising therapeutic agent for AML, particularly in cases with high expression of the myeloid Src-family kinase Fgr. Its efficacy is independent of Flt3 mutational status, suggesting its potential utility in a broad range of AML patient populations.[1][2] The protocols outlined in these application notes provide a framework for further investigation into the mechanism and clinical potential of this compound in the treatment of AML.

References

Application Note: Induction of Apoptosis in Acute Myeloid Leukemia Cells by the Selective Fgr Kinase Inhibitor, TL02-59

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Constitutive activation of tyrosine kinase signaling pathways is a common feature of AML, making these kinases attractive targets for therapeutic intervention. The Src-family kinase Fgr is frequently overexpressed in AML and has been identified as a key driver of leukemogenesis. TL02-59 is a potent and selective, orally active inhibitor of Fgr kinase.[1][2] Studies have demonstrated that this compound effectively suppresses the growth of AML cells and induces apoptosis, particularly in cell lines and primary patient samples with high Fgr expression.[1] This application note provides detailed protocols for assessing the apoptotic effects of this compound on AML cells.

Principle

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of Fgr. This inhibition disrupts downstream signaling pathways that are critical for the survival and proliferation of AML cells, ultimately leading to the induction of apoptosis, or programmed cell death. This process can be monitored by various cellular assays that detect key markers of apoptosis, such as the activation of caspases, the externalization of phosphatidylserine (PS) on the cell surface, and the cleavage of specific cellular proteins.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in AML cell lines.

Table 1: Growth Inhibition of AML Cell Lines by this compound. Data shows the half-maximal inhibitory concentration (IC50) for cell proliferation after 72 hours of treatment.

Cell LineFlt3 StatusThis compound IC50 (nM)
MV4-11Flt3-ITD+0.78
MOLM-14Flt3-ITD+6.6
THP-1Flt3-WT>3000

Data adapted from Weir MC, et al. ACS Chem Biol. 2018.[1]

Table 2: Apoptosis Induction in AML Cell Lines. Data represents the ratio of caspase activity to cell viability after 72 hours of treatment with 100 nM of the indicated compound.

Cell LineTreatment (100 nM)Caspase Activity / Cell Viability Ratio (Fold Change vs. DMSO)
MV4-11This compound~4.5
Tandutinib~2.5
MOLM-14This compound~3.0
Tandutinib~2.0
THP-1This compoundNo significant change
TandutinibNo significant change

Data interpreted from graphical representations in Weir MC, et al. ACS Chem Biol. 2018.[1]

Experimental Protocols

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol is for quantifying the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminescent-based assay.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14, THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)

  • White-walled 96-well microplates suitable for luminescence readings

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Culture AML cells to a density of approximately 1 x 10^6 cells/mL.

    • Seed 5 x 10^3 cells in 50 µL of culture medium per well in a white-walled 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A final concentration of 100 nM is recommended for initial apoptosis induction studies.[1] Include a DMSO vehicle control.

    • Add 50 µL of the diluted compound or vehicle to the appropriate wells to achieve the final desired concentration in a total volume of 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours to allow for signal stabilization.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • To normalize for cell number, a parallel plate can be set up and assayed for cell viability using a compatible assay such as CellTiter-Blue®.

    • Calculate the ratio of caspase activity (luminescence) to cell viability (fluorescence).

    • Express the results as a fold change relative to the vehicle-treated control.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated AML cells

  • Annexin V-FITC Apoptosis Detection Kit (e.g., BD Biosciences, Cat. No. 556547 or similar) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI) staining solution

    • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound (e.g., 100 nM) for the desired time period (e.g., 24, 48, or 72 hours).

    • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins by western blotting.

Materials:

  • Treated AML cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Mcl-1)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound and harvest by centrifugation.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Visualizations

Fgr_Signaling_Pathway_Apoptosis TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Inhibition Downstream_Signaling Downstream Survival Signaling (e.g., PI3K/Akt) Fgr->Downstream_Signaling Inhibition of activation Apoptosis_Regulation Regulation of Bcl-2 Family Proteins Downstream_Signaling->Apoptosis_Regulation Disruption Bax Bax/Bak Activation Apoptosis_Regulation->Bax Bcl2 Bcl-2/Mcl-1 Inhibition Apoptosis_Regulation->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c->Caspase_Cascade

Caption: Proposed signaling pathway of this compound-induced apoptosis in AML cells.

Apoptosis_Assay_Workflow cluster_caspase Caspase-Glo Assay cluster_flow Annexin V/PI Staining cluster_wb Western Blot caspase_seed Seed Cells caspase_treat Treat with this compound (72h) caspase_seed->caspase_treat caspase_reagent Add Caspase-Glo Reagent caspase_treat->caspase_reagent caspase_read Read Luminescence caspase_reagent->caspase_read flow_seed Seed & Treat Cells flow_harvest Harvest & Wash Cells flow_seed->flow_harvest flow_stain Stain with Annexin V/PI flow_harvest->flow_stain flow_analyze Flow Cytometry Analysis flow_stain->flow_analyze wb_seed Seed & Treat Cells wb_lyse Lyse Cells & Quantify Protein wb_seed->wb_lyse wb_sds SDS-PAGE & Transfer wb_lyse->wb_sds wb_probe Probe with Antibodies wb_sds->wb_probe wb_detect Detect Protein Bands wb_probe->wb_detect

Caption: Experimental workflows for apoptosis induction assays.

References

Application Notes and Protocols for Assessing Cell Viability in TL02-59 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the viability of cells treated with TL02-59, a selective inhibitor of the Src-family kinase Fgr, which has shown potent activity against acute myelogenous leukemia (AML) cells.[1] The following sections detail experimental procedures for quantifying the cytotoxic and apoptotic effects of this compound and include representations of the signaling pathways involved.

Introduction to this compound and its Mechanism of Action

This compound is an orally active and selective inhibitor of Fgr, a non-receptor tyrosine kinase.[1] It also shows inhibitory activity against other Src-family kinases like Lyn and Hck.[1] this compound has been demonstrated to suppress the growth of AML cell lines and primary AML bone marrow samples, highlighting its potential as a therapeutic agent.[1][2] The primary mechanism of action of this compound is the inhibition of Fgr autophosphorylation, which disrupts downstream signaling pathways crucial for AML cell proliferation and survival.[1]

Fgr Signaling Pathway in AML

In acute myeloid leukemia, Fgr is a component of a larger signaling complex, or "signalsome," which can include proteins such as RAF, LYN, SLP-76, and CBL.[3][4] Activation of Fgr can lead to the phosphorylation of downstream targets, contributing to cell proliferation and survival. Furthermore, active Fgr has been linked to the mTORC-1/S6 kinase and focal adhesion kinase (Fak) signaling pathways.[5] this compound's inhibition of Fgr disrupts these pro-survival signals, leading to growth arrest and apoptosis.[1]

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fgr Fgr Signalsome Signalsome (RAF, LYN, SLP-76, CBL) Fgr->Signalsome mTORC1_S6K mTORC1/S6K Pathway Fgr->mTORC1_S6K Fak Fak Pathway Fgr->Fak Proliferation Cell Proliferation & Survival Signalsome->Proliferation mTORC1_S6K->Proliferation Fak->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to TL02_59 This compound TL02_59->Fgr

Caption: Fgr signaling pathway inhibited by this compound.

Recommended Cell Viability Assays

A variety of assays can be employed to measure the effect of this compound on cell viability. The choice of assay depends on the specific research question, available equipment, and cell type. Commonly used assays include those that measure metabolic activity (e.g., MTT, XTT, CellTiter-Blue®) and those that assess membrane integrity (e.g., Trypan Blue, Neutral Red). Additionally, assays that specifically detect apoptosis (e.g., Annexin V staining) are highly recommended to characterize the mode of cell death induced by this compound.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the principles and expected outcomes for various cell viability assays when treating cells with an effective dose of this compound.

Assay TypePrincipleExpected Outcome with this compound Treatment
Metabolic Assays
MTTReduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a purple formazan product.Decrease in purple formazan, leading to lower absorbance readings.
XTTReduction of tetrazolium salt by metabolically active cells to a water-soluble orange formazan product.Decrease in orange formazan, resulting in lower absorbance readings.
CellTiter-Blue®Reduction of resazurin to the fluorescent resorufin by viable cells.Decrease in fluorescence signal.
Membrane Integrity Assays
Trypan Blue ExclusionViable cells with intact membranes exclude the dye, while non-viable cells are stained blue.Increase in the percentage of blue-stained (non-viable) cells.
Neutral Red UptakeViable cells incorporate and bind the neutral red dye in their lysosomes.Decrease in the amount of extracted neutral red, leading to lower absorbance.
Apoptosis Assay
Annexin V/PI StainingAnnexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.Increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) cells.

Experimental Protocols

The following are detailed protocols for performing key cell viability and apoptosis assays on cells treated with this compound. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Culture and treat cells with this compound as described in the MTT protocol in appropriate culture vessels (e.g., 6-well plates).

  • After the treatment period, collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or culture medium.

  • Mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Culture and treat cells with this compound as described for the Trypan Blue assay.

  • Collect both floating and adherent cells and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for assessing cell viability and the decision-making process for interpreting the results.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound (Dose-Response/Time-Course) seed_cells->treat_cells perform_assay Perform Viability/Apoptosis Assay treat_cells->perform_assay data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence, Cell Counts) perform_assay->data_acquisition data_analysis Data Analysis (IC50, % Viability, % Apoptosis) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for viability assays.

Interpretation_Logic start Start with Assay Results viability_decreased Is Cell Viability Decreased? start->viability_decreased annexin_v_positive Are Cells Annexin V Positive? viability_decreased->annexin_v_positive Yes conclusion_no_effect Conclusion: No significant effect on viability at this dose/time viability_decreased->conclusion_no_effect No conclusion_apoptosis Conclusion: This compound induces apoptosis annexin_v_positive->conclusion_apoptosis Yes conclusion_cytotoxicity Conclusion: This compound is cytotoxic (mechanism may be necrosis or other) annexin_v_positive->conclusion_cytotoxicity No

References

Troubleshooting & Optimization

potential off-target effects of TL02-59 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TL02-59 in kinase assays. The information addresses potential off-target effects and provides clarity on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the primary kinase target of this compound?

This compound is a highly potent and selective inhibitor of the myeloid Src-family kinase, Fgr. In vitro kinase assays have demonstrated picomolar potency against Fgr.[1][2][3][4][5]

Q2: Are there known off-target effects of this compound on other kinases?

Yes, while this compound is highly selective for Fgr, it has shown activity against other kinases, particularly within the Src family. The most significant off-target activities are against Lyn and Hck.[3][5][6] It also shows inhibitory activity against Fes, Syk, and Flt3 at higher concentrations.[1] A kinome-wide scan at a 1 µM concentration identified 23 potential kinase targets out of 456 tested.[1]

Q3: I am observing inhibition of a kinase that is not Fgr in my assay. Could this be an off-target effect of this compound?

It is possible. Depending on the concentration of this compound used and the specific kinase, the observed inhibition could be an off-target effect. Refer to the table below for a summary of known off-target activities. If your kinase of interest is not listed, it is advisable to perform a dose-response experiment to determine the IC50 of this compound against that specific kinase to confirm if it is a relevant off-target.

Q4: How does the off-target profile of this compound affect its use in cell-based assays?

In cellular contexts, such as AML cell lines, the potent inhibition of Fgr is a primary mechanism of action.[1] However, the off-target effects on other kinases like Lyn and Hck, which are also implicated in AML signaling, may contribute to the overall cellular phenotype observed.[2][7] Researchers should consider the expression levels of these off-target kinases in their specific cellular model.

Q5: Where can I find a detailed protocol for a kinase assay with this compound?

While a highly detailed, step-by-step protocol for the specific assays used to characterize this compound is not fully available in the public domain, the in vitro kinase assays were performed using the Z'LYTE™ assay platform with the ATP concentration set to the Kₘ value for each respective kinase.[1] A general protocol for an in vitro Src family kinase assay is provided in the "Experimental Protocols" section below.

Data Presentation: this compound Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of this compound against its primary target and key off-target kinases.

Kinase TargetFamilyIC50 (nM)Notes
Fgr Src Family0.03 Primary Target.[1][3][4][5][6]
LynSrc Family0.10Significant off-target.[1][3][5][6]
HckSrc Family160Off-target.[1][3][5][6]
FesFes Family150 - 400Off-target at higher concentrations.
SykSyk Family150 - 400Off-target at higher concentrations.
Flt3 (WT and ITD)Receptor Tyrosine Kinase150 - 400Off-target at higher concentrations.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high inhibition of a non-target kinase. 1. The kinase may be a previously uncharacterized off-target of this compound. 2. High concentration of this compound used in the assay.1. Perform a dose-response experiment to determine the IC50 value for your kinase of interest. 2. Titrate this compound to a concentration that is selective for Fgr, if desired for your experimental goals.
Variability in IC50 values between experiments. 1. Inconsistent assay conditions (e.g., ATP concentration, incubation time). 2. Degradation of this compound.1. Ensure consistent experimental parameters, especially the ATP concentration relative to its Kₘ for the kinase. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly.
No inhibition observed where expected. 1. Inactive kinase enzyme. 2. Incorrect assay setup. 3. This compound degradation.1. Verify the activity of your kinase with a known inhibitor or by autophosphorylation assay. 2. Double-check all reagent concentrations and the assay protocol. 3. Use a fresh aliquot of this compound.

Experimental Protocols

General Protocol for an In Vitro Src Family Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against Src family kinases. Specific conditions may need to be optimized for individual kinases.

Materials:

  • Recombinant active Src family kinase (e.g., Fgr, Lyn, Hck)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (specific for the kinase of interest)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare Kinase Solution: Dilute the recombinant kinase in kinase buffer to the desired concentration.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in kinase buffer to achieve a range of desired concentrations for the dose-response curve.

  • Kinase Reaction:

    • Add the kinase solution to the wells of a microplate.

    • Add the diluted this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at the Kₘ for the specific kinase.

    • Incubate for the desired period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

TL02_59_Selectivity cluster_high_potency High Potency (pM to low nM) cluster_lower_potency Lower Potency (nM) TL02_59 This compound Fgr Fgr (IC50 = 0.03 nM) TL02_59->Fgr Primary Target Lyn Lyn (IC50 = 0.1 nM) TL02_59->Lyn Off-Target Hck Hck (IC50 = 160 nM) TL02_59->Hck Off-Target Fes Fes (IC50 = 150-400 nM) TL02_59->Fes Off-Target Syk Syk (IC50 = 150-400 nM) TL02_59->Syk Off-Target Flt3 Flt3 (IC50 = 150-400 nM) TL02_59->Flt3 Off-Target

Caption: Kinase selectivity profile of this compound.

Troubleshooting_Workflow start Start: Unexpected Kinase Inhibition Observed check_concentration Is the this compound concentration high? start->check_concentration is_known_off_target Is the kinase a known off-target of this compound? check_concentration->is_known_off_target No end_concentration Conclusion: Inhibition likely due to high concentration check_concentration->end_concentration Yes perform_dose_response Perform dose-response experiment to determine IC50 is_known_off_target->perform_dose_response No review_literature Review literature for known off-targets is_known_off_target->review_literature Yes consider_as_off_target Consider as a potential novel off-target perform_dose_response->consider_as_off_target end_novel Conclusion: Potential novel off-target identified consider_as_off_target->end_novel end_known Conclusion: Observed inhibition is a known off-target effect review_literature->end_known

Caption: Troubleshooting workflow for unexpected kinase inhibition.

Fgr_Lyn_Hck_Signaling cluster_downstream Downstream Effectors in AML cluster_cellular_outcomes Cellular Outcomes TL02_59 This compound Fgr Fgr TL02_59->Fgr Inhibits Lyn Lyn TL02_59->Lyn Inhibits Hck Hck TL02_59->Hck Inhibits STAT5 STAT5 Fgr->STAT5 PI3K_Akt PI3K/Akt Pathway Fgr->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Fgr->MAPK_ERK Lyn->STAT5 Lyn->PI3K_Akt Lyn->MAPK_ERK Hck->STAT5 Hck->PI3K_Akt Hck->MAPK_ERK Proliferation Leukemic Cell Proliferation STAT5->Proliferation Survival Survival PI3K_Akt->Survival MAPK_ERK->Proliferation Differentiation Differentiation MAPK_ERK->Differentiation

Caption: Simplified signaling of Fgr, Lyn, and Hck in AML.

References

TL02-59 Technical Support Center: Ensuring Experimental Integrity Through Compound Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Fgr inhibitor, TL02-59, in common cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.

Q2: How should I prepare this compound working solutions in cell culture media?

A2: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[2] This stock solution is then serially diluted to the desired final concentration in your cell culture medium (e.g., RPMI-1640, DMEM) immediately before use. It is crucial to ensure that the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).

Q3: Is there any known stability data for this compound in cell culture media?

A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of a small molecule in media can be influenced by several factors.[3][4] Therefore, it is recommended to perform a stability assessment under your specific experimental conditions.

Q4: What are the general factors that can affect the stability of a small molecule like this compound in cell culture media?

A4: Several factors can influence the stability of small molecules in cell culture media, including:

  • Temperature: Higher temperatures can accelerate chemical degradation.[4]

  • pH: The pH of the media can impact the ionization state and stability of a compound.[4][5]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[3]

  • Media Components: Components in the media, such as serum proteins or reducing agents, can interact with and degrade the compound.

  • Enzymatic Degradation: Cells in culture can release enzymes that may metabolize the compound.[5]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[5]

Troubleshooting Guide: Addressing Potential Stability Issues

Problem: I am observing a decrease in the expected biological activity of this compound in my long-term cell culture experiments.

  • Possible Cause: The compound may be degrading in the cell culture media over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This involves incubating the compound in the media for different durations (e.g., 0, 6, 12, 24, 48, 72 hours) and then quantifying the remaining compound concentration using an appropriate analytical method like HPLC-MS.

    • Replenish Compound: If significant degradation is observed, consider replenishing the media with freshly prepared this compound at regular intervals during the experiment.

    • Control for Media Age: Prepare fresh media with this compound for each experiment and avoid using pre-warmed media that has been stored for an extended period.

Problem: My experimental results with this compound are inconsistent between batches.

  • Possible Cause: Inconsistent handling of the compound or variations in experimental conditions may be affecting its stability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including incubation time, temperature, and media composition, are consistent across all experiments.

    • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration this compound stock solution to minimize freeze-thaw cycles.

    • Protect from Light: If the compound is light-sensitive, protect all solutions containing this compound from light by using amber vials or covering them with foil.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Working Solutions: Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The 0-hour time point represents the initial concentration.

  • Sample Preparation for Analysis: Prior to analysis, thaw the samples and precipitate any proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

  • HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation: Hypothetical Stability of this compound

As no specific stability data for this compound in cell culture media is publicly available, the following tables represent hypothetical data to illustrate how stability data could be presented.

Table 1: Stability of this compound (1 µM) in RPMI-1640 with 10% FBS at 37°C

Time (Hours)% Remaining this compound (Mean ± SD)
0100 ± 0
298.5 ± 1.2
695.2 ± 2.5
1288.7 ± 3.1
2475.4 ± 4.0
4855.1 ± 5.2
7238.9 ± 6.3

Table 2: Stability of this compound (1 µM) in DMEM with 10% FBS at 37°C

Time (Hours)% Remaining this compound (Mean ± SD)
0100 ± 0
299.1 ± 0.9
696.8 ± 1.8
1291.3 ± 2.4
2480.2 ± 3.5
4862.5 ± 4.8
7245.6 ± 5.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Spike Cell Culture Medium to 1 µM this compound prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate time_points Collect Samples at 0, 2, 6, 12, 24, 48, 72h incubate->time_points sample_prep Protein Precipitation time_points->sample_prep hplc_ms HPLC-MS Quantification sample_prep->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Workflow for assessing this compound stability in cell culture media.

signaling_pathway cluster_factors Factors Affecting Stability Temperature Temperature Degradation Degradation of this compound Temperature->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Media_Components Media Components Media_Components->Degradation Enzymes Cellular Enzymes Enzymes->Degradation TL02_59 This compound in Media TL02_59->Degradation influenced by

Factors influencing the stability of this compound in cell culture media.

References

Technical Support Center: Minimizing TL02-59 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing potential toxicities of the Fgr inhibitor TL02-59 in animal studies. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.

Troubleshooting Guide: Managing Potential this compound Adverse Events

While specific toxicity data for this compound is limited in publicly available literature, potential adverse events can be extrapolated from the known effects of other Src family and tyrosine kinase inhibitors.[1][2][3] Researchers should be vigilant for the following signs and consider the recommended actions.

Observed Issue Potential Cause (Based on Kinase Inhibitor Class Effects) Recommended Troubleshooting/Mitigation Strategy
Weight Loss / Decreased Appetite Gastrointestinal distress, metabolic changes.[4]- Monitor food and water intake daily.- Consider a more palatable diet or dietary supplements.- Reduce this compound dose or dosing frequency.- Perform a complete blood count (CBC) and serum chemistry panel to assess for metabolic abnormalities.
Diarrhea / Dehydration Inhibition of gastrointestinal kinases, leading to fluid imbalance.[2][4]- Administer subcutaneous or intravenous fluids to prevent dehydration.- Consider anti-diarrheal medication (e.g., loperamide), after consulting with a veterinarian.- Temporarily halt this compound administration until resolution.- Evaluate for electrolyte imbalances.
Skin Rash / Dermatitis Off-target effects on epidermal growth factor receptor (EGFR) or other skin-related kinases.[5]- Perform regular skin examinations.- Apply topical emollients to soothe affected areas.- In severe cases, a short course of topical corticosteroids may be considered under veterinary guidance.- Biopsy of the affected skin for histopathological analysis may be informative.
Lethargy / Reduced Activity General malaise, potential organ toxicity (e.g., liver, kidney), or myelosuppression.- Conduct a thorough physical examination.- Perform a CBC and serum chemistry panel to assess for anemia, neutropenia, and organ dysfunction.[6]- Consider dose reduction or temporary cessation of treatment.
Abnormal Hematology (Anemia, Neutropenia, Thrombocytopenia) Inhibition of hematopoietic signaling pathways.[7]- Monitor CBCs regularly (e.g., weekly).- For severe cytopenias, consider dose reduction or a "drug holiday."- Supportive care, such as blood transfusions or administration of growth factors (e.g., G-CSF for neutropenia), may be necessary in severe cases.
Elevated Liver Enzymes (ALT, AST) Drug-induced liver injury (DILI).[6]- Monitor liver function tests (LFTs) at baseline and regularly during the study.- If significant elevations are observed, consider dose reduction or discontinuation.- Perform histopathological examination of the liver at necropsy.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target and off-target toxicities of this compound?

A1: this compound is a highly selective inhibitor of Fgr, a Src-family kinase.[8][9] On-target toxicities may be related to the inhibition of Fgr's role in myeloid cell function, potentially leading to myelosuppression (anemia, neutropenia, thrombocytopenia). Off-target toxicities are difficult to predict without specific studies but, based on the broader class of tyrosine kinase inhibitors, could include gastrointestinal issues, skin rashes, and potential effects on the liver and kidneys.[1][5][6]

Q2: How should I design a dose-range finding study to identify the Maximum Tolerated Dose (MTD) of this compound?

A2: A well-designed dose-range finding study is crucial. Start with a single-dose acute toxicity study to establish a safe starting dose.[10] Then, proceed to a repeat-dose study with escalating dose cohorts. Key considerations include:

  • Animal Model: Use a relevant species and strain for your research question (e.g., the same model as your efficacy studies).

  • Dose Levels: Select at least 3-4 dose levels, starting below the anticipated efficacious dose and escalating to doses that are expected to induce some level of toxicity.

  • Monitoring Parameters: Include daily clinical observations, weekly body weight measurements, and regular monitoring of food and water intake.

  • Endpoints: At the end of the study, perform a complete necropsy, collect organs for histopathology, and analyze blood for hematology and clinical chemistry.

Q3: What are the essential baseline measurements to take before starting a this compound toxicity study?

A3: To accurately assess treatment-related effects, it is critical to collect baseline data from all animals before the first dose of this compound. This should include:

  • Body weight

  • Complete Blood Count (CBC)

  • Serum Chemistry Panel (including liver and kidney function markers)

  • Urinalysis (optional but recommended)

  • Detailed clinical observations

Q4: How often should I monitor the animals during a sub-chronic or chronic toxicity study?

A4: The frequency of monitoring will depend on the duration of the study. A general guideline is:

  • Daily: Clinical observations for any signs of distress, morbidity, or mortality.

  • Twice Weekly: Body weight measurements.

  • Weekly: Detailed physical examination.

  • Bi-weekly or Monthly: Blood collection for hematology and clinical chemistry.

Q5: What should I do if I observe unexpected severe toxicity?

A5: If you encounter severe or unexpected toxicity, prioritize the welfare of the animals.

  • Immediately consult with the institutional animal care and use committee (IACUC) and the attending veterinarian.

  • Consider humane euthanasia for animals that are moribund or in significant distress.

  • If possible, collect terminal blood samples and tissues for analysis to understand the cause of toxicity.

  • Re-evaluate your dosing regimen and study design before proceeding with further experiments.

Experimental Protocols

Protocol 1: Assessment of Hematological Toxicity
  • Blood Collection: Collect approximately 100-200 µL of whole blood from a suitable site (e.g., saphenous vein, submandibular vein) into EDTA-coated tubes.

  • Complete Blood Count (CBC): Analyze the blood sample using an automated hematology analyzer to determine the following parameters:

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • White Blood Cell (WBC) count with differential

    • Platelet (PLT) count

  • Data Analysis: Compare the results for treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to identify significant differences.

Protocol 2: Evaluation of Hepatotoxicity
  • Blood Collection: Collect whole blood and process it to obtain serum.

  • Serum Chemistry: Use an automated clinical chemistry analyzer to measure the levels of the following liver function markers:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

    • Total Bilirubin (TBIL)

  • Histopathology: At necropsy, collect a section of the liver and fix it in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular necrosis, inflammation, or other abnormalities.

  • Data Analysis: Compare serum chemistry results between treated and control groups using appropriate statistical methods. Correlate any biochemical changes with histopathological findings.

Visualizations

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (including Fgr) RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation TL02_59 This compound TL02_59->Src Inhibition

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Preclinical_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Analysis cluster_reporting Reporting Protocol Protocol Development (Dose, Schedule, Endpoints) IACUC IACUC Approval Protocol->IACUC Dosing This compound Administration IACUC->Dosing Monitoring Daily Clinical Observations & Weekly Body Weights Dosing->Monitoring Sampling Blood/Urine Collection Monitoring->Sampling Sampling->Dosing Necropsy Necropsy & Organ Collection Sampling->Necropsy ClinPath Clinical Pathology (Hematology & Chemistry) Sampling->ClinPath Histo Histopathology Necropsy->Histo Report Final Study Report Histo->Report ClinPath->Report

Caption: General workflow for a preclinical toxicology study.

Troubleshooting_Adverse_Event Observe Adverse Event Observed Assess Assess Severity (Mild, Moderate, Severe) Observe->Assess Mild Continue Monitoring Assess->Mild Mild Moderate Consider Dose Reduction & Supportive Care Assess->Moderate Moderate Severe Stop Dosing Immediately Consult Veterinarian Assess->Severe Severe Investigate Investigate Cause (Bloodwork, Necropsy) Moderate->Investigate Severe->Investigate Modify Modify Protocol Investigate->Modify

Caption: Decision tree for troubleshooting an adverse event in an animal study.

References

Technical Support Center: TL02-59 Activity and the Influence of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential impact of serum proteins on the activity of TL02-59, a potent and selective Src-family kinase Fgr inhibitor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of the Src-family kinase, Fgr.[1][2][3] It functions by binding to the ATP-binding site of the Fgr kinase domain, which prevents the transfer of phosphate from ATP to its substrates.[4] This inhibition of Fgr activity has been shown to potently suppress the growth of acute myelogenous leukemia (AML) cells in both in vitro and in vivo models.[1][5]

Q2: Why might the observed in-cell or in-vivo activity of this compound differ from its in-vitro kinase assay potency?

A2: Discrepancies between in-vitro and cellular or in-vivo activity are common for small molecule inhibitors and can be attributed to several factors. One of the primary reasons is the presence of serum proteins in cell culture media and in vivo.[6] These proteins, particularly human serum albumin (HSA), can bind to small molecules like this compound, reducing the free concentration of the inhibitor available to engage its target kinase.[6][7] Other factors include cell membrane permeability, intracellular ATP concentrations, and the presence of efflux pumps.

Q3: How do serum proteins affect the activity of kinase inhibitors?

A3: Serum proteins, being abundant in the blood and cell culture media, can non-covalently bind to drugs.[6] This binding is reversible, and an equilibrium exists between the protein-bound and the free, unbound drug.[6] It is the unbound fraction of the drug that is pharmacologically active and able to interact with its target.[6] Therefore, high serum protein binding can lead to a decrease in the apparent potency of an inhibitor in a biological system compared to a purified, protein-free in-vitro assay.

Q4: Has the plasma protein binding of this compound been determined?

Troubleshooting Guide

Issue 1: The IC50 value of this compound is significantly higher in my cell-based assay compared to the biochemical kinase assay.

  • Question: Why is there a potency shift between my in-vitro and cell-based assays?

    • Answer: This is a common observation and is often due to the presence of serum in your cell culture medium. Serum proteins can bind to this compound, reducing its free concentration and thus its ability to inhibit Fgr within the cells. You may need to perform further experiments to quantify the extent of this effect.

  • Question: How can I confirm that serum protein binding is the cause of the decreased potency?

    • Answer: You can perform your cell-based assay using varying concentrations of serum (e.g., 1%, 5%, 10% fetal bovine serum) and observe if the IC50 of this compound changes. A positive correlation between serum concentration and the IC50 value would strongly suggest that serum protein binding is a contributing factor.

Issue 2: My in-vivo experiments with this compound are not showing the expected efficacy based on in-vitro data.

  • Question: What could be the reasons for the lack of in-vivo efficacy?

    • Answer: Several factors could be at play, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and target engagement in the tumor tissue. High plasma protein binding can limit the amount of free this compound that can distribute to the tumor site.

  • Question: How can I investigate the impact of protein binding in my animal model?

    • Answer: You can measure the free and total plasma concentrations of this compound in your animal model after administration. This will allow you to determine the unbound fraction in vivo and correlate it with the concentrations required for target inhibition in your in-vitro and cell-based assays.

Quantitative Data

Table 1: In-Vitro Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
Fgr0.03
Lyn0.1
Hck160

Data sourced from MedchemExpress and other suppliers.[2]

Table 2: Illustrative Example of the Impact of Serum on this compound IC50 in a Cell-Based Assay

Serum ConcentrationHypothetical IC50 (nM)
0% (Serum-free media)5
2%15
10%50

This table is for illustrative purposes only to demonstrate the potential effect of serum protein binding on the apparent potency of this compound.

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity in a Cell-Based Assay

  • Cell Seeding: Seed your target AML cell line (e.g., MV4-11) in a 96-well plate at a density optimized for a 72-hour proliferation assay.

  • Serum Starvation (Optional): If compatible with your cell line, you can serum-starve the cells for a few hours before treatment to synchronize them.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in culture media containing different percentages of fetal bovine serum (e.g., 0%, 1%, 5%, 10%).

  • Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound and serum. Include a vehicle control (e.g., DMSO) for each serum condition.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: After incubation, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle control for each serum concentration. Plot the dose-response curves and calculate the IC50 values for this compound in each serum condition using a suitable software (e.g., GraphPad Prism).

Visualizations

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Fgr Fgr Receptor->Fgr Activation Downstream_Effectors Downstream Effectors (e.g., STATs, PI3K/Akt) Fgr->Downstream_Effectors Phosphorylation Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival TL02_59 This compound TL02_59->Fgr Inhibition

Caption: Simplified Fgr signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (No Serum) IC50_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Biochem Cell_Assay Cell-Based Assay (with Serum) IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell Compare Compare IC50 Values IC50_Biochem->Compare IC50_Cell->Compare Hypothesis Hypothesize Reason for Discrepancy (e.g., Serum Binding) Compare->Hypothesis

Caption: Workflow for comparing this compound activity in biochemical and cell-based assays.

Troubleshooting_Logic Start Start: Discrepancy in This compound Potency Observed Check_Serum Is Serum Present in the Cellular Assay? Start->Check_Serum Vary_Serum Action: Perform Assay with Varying Serum Concentrations Check_Serum->Vary_Serum Yes No_Serum_Effect Outcome: No Change in IC50 with Serum Variation Vary_Serum->No_Serum_Effect Serum_Effect Outcome: IC50 Increases with Serum Concentration Vary_Serum->Serum_Effect Other_Factors Conclusion: Other Factors (e.g., Permeability, Efflux) Likely Responsible No_Serum_Effect->Other_Factors Conclusion_Serum Conclusion: Serum Protein Binding is a Key Factor Serum_Effect->Conclusion_Serum

Caption: Logic diagram for troubleshooting discrepancies in this compound potency.

References

Technical Support Center: TL02-59 Formulation for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with a hypothetical self-emulsifying drug delivery system (SEDDS) formulation of TL02-59 aimed at improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for formulating this compound in a lipid-based system?

A1: this compound is a potent Fgr kinase inhibitor.[1][2][3] Like many kinase inhibitors, it is a lipophilic compound, which can lead to poor aqueous solubility and variable oral absorption.[4][5] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are designed to enhance the solubility and absorption of such drugs by presenting the compound in a solubilized state within the gastrointestinal tract, thereby improving its oral bioavailability.[5][6][7]

Q2: What are the key components of a potential this compound SEDDS formulation?

A2: A typical SEDDS formulation for a lipophilic drug like this compound would consist of an oil, a surfactant, and a co-surfactant or co-solvent.[4][8] The selection of these excipients is critical and is based on the drug's solubility in each component and the ability of the mixture to form a stable microemulsion upon contact with aqueous fluids in the gut.[9]

Q3: How does a SEDDS formulation improve the oral bioavailability of this compound?

A3: Upon oral administration, the SEDDS formulation disperses in the gastrointestinal fluid to form a fine oil-in-water emulsion.[8] This increases the surface area for drug release and absorption.[10] Additionally, the lipid components can facilitate lymphatic transport, which bypasses the first-pass metabolism in the liver, a common hurdle for many orally administered drugs.[4][5]

Q4: What are the critical quality attributes of a this compound SEDDS formulation?

A4: Key quality attributes include droplet size upon emulsification (ideally in the nano-range for SMEDDS/SNEDDS), polydispersity index (PDI), drug content and uniformity, and the stability of the formulation under storage.[6][11] In-vitro dissolution and dispersion testing are also crucial to predict in-vivo performance.[4]

Troubleshooting Guides

This section addresses common issues that may be encountered during the development and characterization of a this compound SEDDS formulation.

Problem Potential Cause Suggested Solution
Poor self-emulsification or phase separation upon dilution - Inappropriate ratio of oil, surfactant, and co-surfactant.[6] - Low hydrophilic-lipophilic balance (HLB) of the surfactant system.[9]- Optimize the formulation components' ratio using ternary phase diagrams. - Select a surfactant or surfactant blend with a higher HLB value (typically between 10-15 for efficient self-emulsification).[9]
Drug precipitation upon dispersion in aqueous media - The drug concentration exceeds the solubilization capacity of the formulation upon dilution.[4][10] - The chosen lipid, surfactant, or co-surfactant has poor solubilizing capacity for this compound.- Reduce the drug loading in the formulation. - Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC), to create a supersaturable SEDDS (S-SEDDS).[10] - Re-screen excipients for higher this compound solubility.
Inconsistent droplet size or high PDI - Inefficient mixing during preparation. - Sub-optimal formulation composition.[6]- Ensure thorough and consistent mixing during the formulation preparation. - Further optimize the surfactant-to-oil ratio.
Physical instability during storage (e.g., leakage from capsules) - Interaction between the formulation components and the capsule shell (e.g., gelatin).[4] - Use of volatile co-solvents that can migrate into the capsule shell.[4]- Consider using HPMC (hydroxypropyl methylcellulose) capsules as an alternative to gelatin capsules.[4] - Minimize the use of volatile co-solvents or select less volatile alternatives.
Variability in in-vivo pharmacokinetic data - Lack of a predictive in-vitro model.[4][8] - In-vivo drug precipitation.[10]- Develop and validate an in-vitro lipolysis model to better simulate in-vivo conditions. - Address potential in-vivo precipitation by optimizing the formulation as described above.

Experimental Protocols

Protocol 1: Formulation of this compound SEDDS

Objective: To prepare a self-emulsifying drug delivery system for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Analytical balance

Methodology:

  • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial based on the optimized ratio determined from ternary phase diagrams.

  • Vortex the mixture until a homogenous, isotropic solution is formed.

  • Accurately weigh the desired amount of this compound and add it to the excipient mixture.

  • Gently heat the mixture (e.g., to 40°C) and vortex until the this compound is completely dissolved.

  • Visually inspect the final formulation for clarity and homogeneity.

Protocol 2: Characterization of this compound SEDDS

Objective: To evaluate the physical characteristics of the prepared this compound SEDDS.

Materials:

  • Prepared this compound SEDDS

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Methodology:

  • Self-Emulsification Assessment:

    • Add 1 mL of the this compound SEDDS to 100 mL of deionized water in a glass beaker with gentle agitation.

    • Visually observe the formation of the emulsion and note the time taken for complete dispersion.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Prepare a diluted emulsion by adding a small amount of the SEDDS to deionized water.

    • Analyze the droplet size and PDI of the resulting emulsion using a DLS instrument.[11]

  • Morphology Assessment:

    • Prepare a sample of the diluted emulsion for TEM analysis by placing a drop on a carbon-coated grid and allowing it to air dry.

    • Observe the morphology of the emulsion droplets under the TEM.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_characterization In-Vitro Characterization cluster_invivo In-Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) ternary_diagram Ternary Phase Diagram Construction excipient_screening->ternary_diagram formulation_prep This compound SEDDS Preparation ternary_diagram->formulation_prep emulsification_test Self-Emulsification Test formulation_prep->emulsification_test droplet_size Droplet Size & PDI (DLS) emulsification_test->droplet_size dissolution_test In-Vitro Dissolution droplet_size->dissolution_test stability_study Stability Studies dissolution_test->stability_study pk_study Pharmacokinetic Study (Animal Model) stability_study->pk_study bioavailability_calc Bioavailability Calculation pk_study->bioavailability_calc signaling_pathway TL02_59 This compound (Oral Administration) SEDDS SEDDS Formulation TL02_59->SEDDS GI_Tract Gastrointestinal Tract SEDDS->GI_Tract Emulsion Micro/Nano Emulsion Formation GI_Tract->Emulsion Absorption Enhanced Absorption (Intestinal Mucosa) Emulsion->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Fgr_Inhibition Fgr Kinase Inhibition in AML Cells Systemic_Circulation->Fgr_Inhibition Therapeutic_Effect Therapeutic Effect Fgr_Inhibition->Therapeutic_Effect

References

Validation & Comparative

TL02-59 Demonstrates Superior Efficacy Over Sorafenib in Preclinical AML Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A preclinical study has revealed that TL02-59, a selective inhibitor of the myeloid Src-family kinase Fgr, exhibits potent anti-leukemic activity in Acute Myeloid Leukemia (AML) mouse models, significantly outperforming the multi-kinase inhibitor sorafenib. The research, aimed at evaluating novel therapeutic agents for AML, provides compelling evidence for Fgr as a promising target in this hematologic malignancy.

In a head-to-head comparison using a mouse xenograft model of AML, oral administration of this compound led to a dramatic reduction and, in some cases, complete eradication of leukemic cells. This stands in contrast to sorafenib, which showed limited efficacy under the same experimental conditions. These findings position this compound as a strong candidate for further clinical development in AML cases characterized by Fgr overexpression, irrespective of Flt3 mutational status.

Comparative Efficacy in an AML Xenograft Model

The in vivo efficacy of this compound was directly compared to sorafenib in a well-established AML mouse model. The study utilized immunodeficient NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice engrafted with human MV4-11 AML cells, which harbor the Flt3-ITD mutation. Following a two-week engraftment period, mice were treated daily for 21 days with either this compound (at 1 mg/kg and 10 mg/kg), sorafenib (at 10 mg/kg), or a vehicle control via oral gavage.

The results, summarized in the table below, demonstrate the superior anti-leukemic activity of this compound. At a dose of 10 mg/kg, this compound completely eliminated leukemic cells from the spleen and peripheral blood and resulted in a significant 60% reduction in bone marrow engraftment. In contrast, sorafenib at the same dosage had no discernible effect on bone marrow or spleen engraftment, although it did lead to a reduction in leukemic cells in the peripheral blood.

Treatment GroupDoseMean Bone Marrow Engraftment (%)Mean Spleen Engraftment (%)Mean Peripheral Blood Leukemic Cells (%)
Vehicle -HighHighHigh
This compound 1 mg/kg20% reduction50% reduction70% reduction
This compound 10 mg/kg60% reduction100% reduction (eliminated)100% reduction (eliminated)
Sorafenib 10 mg/kgNo effectNo effectSignificant reduction

Unraveling the Mechanisms of Action

The distinct outcomes observed with this compound and sorafenib can be attributed to their different mechanisms of action. This compound is a highly selective inhibitor with picomolar potency against Fgr, a non-receptor tyrosine kinase. Its efficacy is strongly correlated with the expression levels of myeloid Src-family kinases (Fgr, Hck, and Lyn) and is independent of Flt3 mutational status.

TL02_59_Pathway TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Inhibition (pM potency) Downstream Downstream Signaling Fgr->Downstream Proliferation AML Cell Proliferation Downstream->Proliferation Survival AML Cell Survival Downstream->Survival

Sorafenib, on the other hand, is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including FLT3, c-KIT, VEGFR, and PDGFR, as well as the RAF/MEK/ERK signaling pathway. While FLT3 mutations are common in AML, the lack of efficacy of sorafenib in the MV4-11 xenograft model in this study suggests that targeting Fgr may be a more effective strategy in certain AML contexts.

Sorafenib_Pathway cluster_receptors Receptor Tyrosine Kinases FLT3 FLT3 RAF RAF Kinase FLT3->RAF cKIT c-KIT cKIT->RAF VEGFR VEGFR PDGFR PDGFR Sorafenib Sorafenib Sorafenib->FLT3 Inhibition Sorafenib->cKIT Inhibition Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->RAF Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation AML Cell Proliferation ERK->Proliferation

Experimental Protocols

The comparative study employed a rigorous experimental design to evaluate the efficacy of this compound and sorafenib.

AML Mouse Xenograft Model
  • Animal Model: Immunodeficient NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice were used.

  • Cell Line: Human MV4-11 AML cells (107 cells per mouse), which are positive for the Flt3-ITD mutation, were injected via the tail vein.

  • Engraftment: The leukemic cells were allowed to engraft for 14 days before the commencement of treatment.

Treatment Regimen
  • Drug Administration: this compound (1 mg/kg and 10 mg/kg), sorafenib (10 mg/kg), or a vehicle control were administered daily for 21 days by oral gavage.

  • Group Size: Each treatment group consisted of eight mice.

Efficacy Assessment
  • Sample Collection: After the 21-day treatment period, mice were sacrificed, and samples from the bone marrow, spleen, and peripheral blood were collected.

  • Analysis: The presence of human CD45+/CD33+ MV4-11 leukemia cells was quantified using flow cytometry. Immunohistochemistry was also used to analyze fixed tissues.

Experimental_Workflow cluster_groups Treatment Groups Start Start Injection Inject MV4-11 AML Cells into NSG Mice Start->Injection Engraftment Allow 14-Day Engraftment Period Injection->Engraftment Treatment Daily Oral Gavage for 21 Days Engraftment->Treatment Vehicle Vehicle Treatment->Vehicle TL02_59_1 This compound (1 mg/kg) Treatment->TL02_59_1 TL02_59_10 This compound (10 mg/kg) Treatment->TL02_59_10 Sorafenib Sorafenib (10 mg/kg) Treatment->Sorafenib Sacrifice Sacrifice Mice and Collect Tissues Vehicle->Sacrifice TL02_59_1->Sacrifice TL02_59_10->Sacrifice Sorafenib->Sacrifice Analysis Flow Cytometry and IHC Analysis Sacrifice->Analysis End End Analysis->End

Conclusion

The direct comparison in a preclinical AML model highlights the significant potential of this compound as a targeted therapy. Its ability to potently and selectively inhibit Fgr kinase leads to superior anti-leukemic effects compared to the broader-spectrum inhibitor sorafenib. These findings warrant further investigation of this compound in clinical trials for AML patients, particularly those with high Fgr expression.

TL02-59 Demonstrates Potent Anti-Leukemic Efficacy in AML Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights the robust activity of the selective Fgr inhibitor, TL02-59, in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). In head-to-head comparisons with other targeted agents, this compound exhibits significant potential, particularly in AML subtypes characterized by overexpression of myeloid Src-family kinases.

This guide provides a detailed comparison of this compound's performance against other therapeutic alternatives in AML PDX models, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and hematological malignancies.

Comparative Efficacy of this compound in an AML Xenograft Model

The in vivo efficacy of this compound was rigorously evaluated in a well-established AML patient-derived xenograft model utilizing the MV4-11 cell line, which harbors an FLT3-ITD mutation, in immunocompromised NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.[1] Oral administration of this compound for 21 consecutive days resulted in a dose-dependent reduction in leukemic burden across the bone marrow, spleen, and peripheral blood.[1]

Notably, at a dosage of 10 mg/kg, this compound treatment led to the complete eradication of leukemic cells from the spleen and peripheral blood, and a significant 60% reduction in bone marrow engraftment.[1] In the same study, the multi-kinase inhibitor sorafenib, administered at 10 mg/kg, did not show any effect on bone marrow or spleen engraftment of the AML cells.[1]

Treatment GroupDoseAdministrationTreatment DurationBone Marrow Engraftment ReductionSpleen Engraftment ReductionPeripheral Blood Leukemic Cell ReductionReference
This compound 1 mg/kgOral Gavage (daily)21 days20%50%70%[1]
This compound 10 mg/kg Oral Gavage (daily) 21 days 60% 100% (eradicated) 100% (eradicated) [1]
Sorafenib 10 mg/kgOral Gavage (daily)21 daysNo effectNo effectSignificant reduction[1]
Vehicle Control -Oral Gavage (daily)21 days---[1]

Comparison with Alternative AML Therapies in MV4-11 Xenograft Models

To provide a broader context for the preclinical activity of this compound, the following table summarizes the efficacy of other notable AML therapies, including venetoclax, gilteritinib, and azacitidine, in xenograft models also utilizing the MV4-11 cell line. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.

Therapeutic AgentDose and ScheduleKey Findings in MV4-11 Xenograft ModelReference
Venetoclax 100 mg/kg, oral, daily for 21 daysAs a single agent, showed minimal to no improvement in survival. When combined with the FLT3 inhibitor quizartinib, it significantly prolonged survival and reduced tumor burden compared to quizartinib alone.
Gilteritinib 1-10 mg/kg, oral, daily for 28 daysDemonstrated dose-dependent inhibition of tumor growth and suppression of FLT3 phosphorylation and downstream signaling.
Azacitidine 8 mg/kg, IV, once weekly for 3 weeksIn combination with venetoclax, showed increased tumor growth inhibition compared to either agent alone.

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the methodologies employed in the key xenograft studies.

This compound and Sorafenib Efficacy Study (Weir et al., 2018)
  • Animal Model: Female NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.[1]

  • Cell Line and Engraftment: 1 x 107 human MV4-11 AML cells were suspended in PBS and injected via the tail vein. Engraftment was allowed to proceed for 14 days.[1]

  • Treatment Groups:

    • Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) administered by oral gavage daily.

    • This compound at 1 mg/kg and 10 mg/kg, formulated in the vehicle, administered by oral gavage daily.

    • Sorafenib at 10 mg/kg, formulated in a vehicle of 10% Transcutol, 10% Cremophor, and 80% 0.9% NaCl, administered by oral gavage daily.

  • Treatment Duration: 21 consecutive days.[1]

  • Efficacy Assessment: At the end of the treatment period, animals were euthanized, and bone marrow, spleen, and peripheral blood were harvested. The presence of human AML cells was quantified by flow cytometry using antibodies specific for human CD45 and CD33.[1]

AML Xenograft Workflow Experimental Workflow for this compound Efficacy in AML Xenografts cluster_engraftment Cell Engraftment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_prep Prepare MV4-11 AML Cells injection Tail Vein Injection into NSG Mice cell_prep->injection engraft Allow 14 Days for Engraftment injection->engraft grouping Randomize Mice into Treatment Groups engraft->grouping treatment Daily Oral Gavage for 21 Days (Vehicle, this compound, Sorafenib) grouping->treatment harvest Harvest Bone Marrow, Spleen, Peripheral Blood treatment->harvest flow Flow Cytometry Analysis (hCD45+, hCD33+) harvest->flow data Quantify Leukemic Burden flow->data

Workflow for in vivo efficacy assessment of this compound.

Mechanism of Action: Fgr Signaling Pathway

This compound is a potent and selective inhibitor of Fgr, a member of the Src family of non-receptor tyrosine kinases.[1] In AML, Fgr and other myeloid Src-family kinases like Hck and Lyn are often overexpressed and contribute to the proliferative and survival signaling cascades that drive the disease.[1][2] The sensitivity of primary AML patient samples to this compound has been shown to strongly correlate with the expression levels of these myeloid Src-family kinases.[1][2]

The signaling pathway initiated by Fgr in AML is complex and involves the activation of several downstream effectors that promote cell survival and proliferation. This compound's inhibition of Fgr disrupts these pro-leukemic signals.

Fgr Signaling Pathway in AML Simplified Fgr Signaling Pathway in AML and Inhibition by this compound cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes Cytokine_Receptor Cytokine Receptors / Upstream Signals Fgr Fgr Cytokine_Receptor->Fgr Activation Hck_Lyn Hck / Lyn Cytokine_Receptor->Hck_Lyn Activation PI3K_AKT PI3K/AKT Pathway Fgr->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Fgr->RAS_MAPK STAT STAT Pathway Fgr->STAT Differentiation_Block Block in Differentiation Fgr->Differentiation_Block Hck_Lyn->PI3K_AKT Hck_Lyn->RAS_MAPK Hck_Lyn->STAT Hck_Lyn->Differentiation_Block TL02_59 This compound TL02_59->Fgr Inhibition TL02_59->Hck_Lyn Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT->Proliferation STAT->Survival

Fgr signaling in AML and the inhibitory action of this compound.

References

A Comparative Analysis of the Kinome Scan Profiles of TL02-59 and Other Tyrosine Kinase Inhibitors in the Context of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the kinase inhibition profile of the novel Fgr inhibitor TL02-59 against established tyrosine kinase inhibitors (TKIs) reveals a distinct selectivity profile, offering potential therapeutic advantages for specific subtypes of Acute Myeloid Leukemia (AML). This guide provides a head-to-head comparison of their kinome scan data, details the experimental methodologies, and visualizes the relevant signaling pathways.

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors have emerged as a cornerstone in the treatment of various malignancies, including AML. This compound is a potent, orally active inhibitor of the Src-family kinase Fgr.[1] Its high selectivity for Fgr, a kinase implicated in AML pathogenesis, distinguishes it from broader-spectrum TKIs.[2][3] This report presents a comparative analysis of the kinome scan profiles of this compound alongside other TKIs relevant to AML, such as dasatinib, sorafenib, and quizartinib, to highlight their differential target specificities.

Kinome Scan Profile Comparison

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity profile. Kinome scan assays provide a broad overview of an inhibitor's binding affinity against a large panel of kinases. The following table summarizes the available quantitative data for this compound and other selected TKIs against key kinases relevant to AML.

Kinase TargetThis compound (IC50)Dasatinib (Kd)Sorafenib (Kd)Quizartinib (Kd)
Fgr 0.03 nM [1]0.2 nM>10,000 nM480 nM
Lyn 0.1 nM [1]0.2 nM1,600 nM130 nM
Hck 160 nM [1]0.3 nM3,800 nM1,000 nM
Flt3 440 nM (ITD)[2]25 nM58 nM0.6 nM
Flt3 (ITD) 440 nM[2]--1.1 nM
Syk 470 nM[2]2.5 nM1,500 nM3,000 nM
Fes 290 nM[2]1.3 nM--
Kit -1.2 nM68 nM4.2 nM
ABL1 -<0.1 nM 3,100 nM2,000 nM
VEGFR2 -11 nM22 nM 1,000 nM
PDGFRβ -1.1 nM20 nM 4.6 nM

Note: Data is compiled from various sources and methodologies (IC50 vs. Kd) and should be interpreted as a comparative overview rather than a direct quantitative comparison. Lower values indicate higher potency.

As the data indicates, this compound demonstrates exceptional potency and selectivity for the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the picomolar range.[1][2] In contrast, multi-kinase inhibitors like dasatinib and sorafenib exhibit broader activity across multiple kinase families. Quizartinib, a potent Flt3 inhibitor, shows high affinity for Flt3 but significantly less activity against the Src-family kinases targeted by this compound.[4][5]

Experimental Protocols

KINOMEscan™ Assay

The kinome scan data presented in this guide was generated using the KINOMEscan™ platform (Eurofins DiscoverX). This methodology provides a quantitative measure of the binding interactions between a test compound and a large panel of kinases.

Principle: The KINOMEscan™ assay is an active site-directed competition binding assay that is independent of ATP.[6][7] The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support (beads) is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Incubation: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Capture: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.

  • Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-only sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) or IC50 values can be determined from dose-response curves.

G cluster_assay KINOMEscan Workflow start Start incubation Incubate DNA-tagged kinase, test compound, and immobilized ligand start->incubation competition Competition for kinase active site incubation->competition capture Capture ligand-bound kinase on solid support competition->capture quantification Quantify bound kinase via qPCR capture->quantification end End quantification->end

A simplified workflow of the KINOMEscan assay.

Signaling Pathways and Mechanism of Action

In AML, the myeloid Src-family kinases, including Fgr, Hck, and Lyn, are often overexpressed and contribute to the proliferation and survival of leukemic cells.[2][8] These kinases can be activated downstream of other signaling molecules, such as Flt3, which is frequently mutated in AML.

This compound exerts its anti-leukemic effect by potently and selectively inhibiting Fgr and Lyn. This targeted inhibition disrupts the downstream signaling pathways that promote AML cell growth and survival. The diagram below illustrates this mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Flt3 Flt3 Fgr Fgr Flt3->Fgr Lyn Lyn Flt3->Lyn Hck Hck Flt3->Hck Downstream Downstream Signaling (e.g., STAT5, MAPK) Fgr->Downstream Lyn->Downstream Hck->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation TL02_59 This compound TL02_59->Fgr TL02_59->Lyn

References

A Head-to-Head Comparison of TL02-59 with Other Fgr Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Fgr inhibitor TL02-59 with other known inhibitors of the Gardner-Rasheed feline sarcoma viral (v-fgr) oncogene homolog. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.

Executive Summary

This compound is a highly potent and selective, orally active inhibitor of the Fgr proto-oncogene, a Src family tyrosine kinase.[1][2] Primarily expressed in myeloid cells, Fgr is a compelling therapeutic target in hematological malignancies such as acute myeloid leukemia (AML).[1][3] This guide presents a comparative analysis of this compound's inhibitory activity against Fgr and other kinases, benchmarked against other Src family kinase inhibitors. The provided experimental data and detailed protocols offer a framework for the evaluation of this compound and similar compounds in a research setting.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other Src family kinase inhibitors against Fgr and a panel of other relevant kinases. This data highlights the superior potency and selectivity of this compound for Fgr.

InhibitorFgr IC50 (nM)Lyn IC50 (nM)Hck IC50 (nM)Src IC50 (nM)Lck IC50 (nM)Flt3-ITD IC50 (nM)Fes IC50 (nM)Syk IC50 (nM)
This compound 0.03 [2]0.1[2]160[2]--440[1]290[1]470[1]
A-419259 -3[4]-9[4]3[4]---
Dasatinib <1.0<1.0<1.0<1.0<1.0*---

Experimental Protocols

Biochemical Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)

This protocol describes a generalized method for determining the in vitro inhibitory activity of compounds against Fgr kinase using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Materials:

  • Recombinant human Fgr kinase

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr or Tyr Peptide

  • ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay plates (384-well, black)

  • Plate reader capable of measuring FRET

Procedure:

  • Kinase Reaction Preparation:

    • Prepare a 2X kinase solution in 1X kinase buffer. The optimal kinase concentration should be empirically determined to achieve 20-40% peptide phosphorylation in the absence of inhibitor.

    • Prepare a 2X peptide/ATP mixture in 1X kinase buffer. The ATP concentration should be at or near the Km for Fgr.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in 4% DMSO at 4X the final desired concentration.

  • Assay Assembly:

    • Add 2.5 µL of the 4X test compound solution to the assay wells.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X peptide/ATP mixture to each well.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Development Reaction: Add 5 µL of the Development Reagent Solution to each well.

  • Second Incubation: Incubate the plate at room temperature for 1 hour.

  • Stopping the Reaction: Add 5 µL of the Stop Reagent to each well.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission ratio of the donor (Coumarin) to the acceptor (Fluorescein).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in an AML Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-leukemic activity of this compound in a mouse model of AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human AML cell line (e.g., MV4-11)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Flow cytometer

  • Antibodies for human CD45 and other relevant markers

Procedure:

  • Cell Engraftment:

    • Inject approximately 5 x 10^6 MV4-11 cells intravenously into the tail vein of each mouse.

    • Allow the leukemia to establish for approximately two weeks. Monitor engraftment by analyzing peripheral blood for the presence of human CD45+ cells.

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 1 mg/kg or 10 mg/kg) or vehicle daily via oral gavage.[2]

  • Monitoring:

    • Monitor the health of the mice daily (weight, activity, etc.).

    • Periodically collect peripheral blood to monitor the percentage of human CD45+ cells by flow cytometry.

  • Endpoint Analysis:

    • After a predetermined treatment period (e.g., 3 weeks), euthanize the mice.[2]

    • Harvest bone marrow, spleen, and peripheral blood.

    • Prepare single-cell suspensions from each tissue.

    • Quantify the percentage of human AML cells (human CD45+) in each tissue using flow cytometry.

  • Data Analysis: Compare the tumor burden in the treated groups to the vehicle control group to determine the in vivo efficacy of this compound.

Mandatory Visualizations

Fgr Signaling Pathway in AML

Fgr_Signaling_Pathway cluster_signalsome Fgr-Containing Signalsome cluster_downstream Downstream Effects Fgr Fgr LYN LYN Fgr->LYN MAPK_Pathway MAPK Pathway Activation Fgr->MAPK_Pathway Apoptosis Apoptosis Induction Fgr->Apoptosis RAF RAF LYN->RAF SLP76 SLP-76 RAF->SLP76 CBL CBL SLP76->CBL CD11b CD11b Expression MAPK_Pathway->CD11b CD38 CD38 Expression MAPK_Pathway->CD38 Differentiation Myeloid Differentiation MAPK_Pathway->Differentiation TL02_59 This compound TL02_59->Fgr Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (AML Cell Lines) Kinase_Assay->Cell_Proliferation Identifies potent inhibitors Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Proliferation->Apoptosis_Assay Confirms cellular activity Xenograft_Model AML Xenograft Model (MV4-11 Cells in NSG Mice) Apoptosis_Assay->Xenograft_Model Selects lead candidates Efficacy_Study In Vivo Efficacy Study (Oral Gavage of this compound) Xenograft_Model->Efficacy_Study Evaluates anti-tumor effect PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Study->PK_PD_Study Informs dosing and schedule

References

Assessing Synergistic Effects of TL02-59 with Other AML Drugs: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of TL02-59 and its Potential in Acute Myeloid Leukemia (AML) Combination Therapies

This guide provides a detailed analysis of the novel kinase inhibitor this compound, focusing on its mechanism of action and preclinical efficacy as a monotherapy in Acute Myeloid Leukemia (AML). While the primary goal was to assess the synergistic effects of this compound with other AML drugs, a comprehensive literature review reveals a notable absence of published experimental data on such combinations. This document, therefore, summarizes the existing knowledge on this compound and explores the theoretical rationale for future combination studies based on its unique target profile.

This compound: A Potent and Selective Fgr Inhibitor

This compound is an orally active, N-phenylbenzamide kinase inhibitor with remarkable potency against Fgr, a member of the Src family of non-receptor tyrosine kinases.[1] In vitro kinase assays have demonstrated that this compound inhibits Fgr with picomolar potency (IC50 of 31 pM).[1] It also shows high affinity for other myeloid Src-family kinases, including Lyn and Hck.[1] This targeted inhibition of Fgr and related kinases forms the basis of its anti-leukemic activity.

Preclinical Efficacy as a Single Agent

Extensive preclinical studies have established the significant anti-AML activity of this compound as a monotherapy.

In Vitro Studies:

  • This compound has demonstrated potent growth inhibition and induction of apoptosis in AML cell lines that express Fgr.[1]

  • Notably, its efficacy is independent of the FLT3 mutational status, a common driver mutation in AML. The four AML patient samples most sensitive to this compound were wild-type for FLT3.[1]

  • A strong correlation has been observed between the sensitivity of primary AML patient samples to this compound and the expression levels of the myeloid Src family kinases Fgr, Hck, and Lyn.[1]

In Vivo Studies:

  • In a mouse xenograft model of human AML, oral administration of this compound led to a dramatic reduction in leukemic cells.[1]

  • At a dose of 10 mg/kg, this compound completely eliminated AML cells from the spleen and peripheral blood and significantly suppressed bone marrow involvement.[1]

The table below summarizes the key preclinical data for this compound as a single agent.

Parameter Cell Lines/Model Result Reference
Fgr Inhibition (IC50) In vitro kinase assay31 pM[1]
Growth Inhibition (IC50) Fgr-expressing AML cellsSingle-digit nM range[1]
In Vivo Efficacy Mouse xenograft model (AML)At 10 mg/kg, complete elimination of leukemic cells in spleen and peripheral blood; significant reduction in bone marrow[1]

Potential for Synergistic Combinations: A Theoretical Perspective

While no direct experimental data on this compound combination therapies in AML has been identified, its mechanism of action provides a strong rationale for exploring synergistic effects with other established and emerging AML drugs.

Signaling Pathway of Fgr in AML:

Fgr is a non-receptor tyrosine kinase involved in multiple signaling pathways that promote cell proliferation, survival, and differentiation in myeloid cells. Its overexpression in AML suggests a dependency of leukemic cells on these pathways.

Fgr_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK Fgr Fgr RTK->Fgr Activation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Fgr->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation TL02_59 This compound TL02_59->Fgr Inhibition

Caption: Fgr signaling pathway in AML and the inhibitory action of this compound.

Hypothetical Synergistic Combinations:

  • With FLT3 Inhibitors (e.g., Quizartinib, Gilteritinib): Given that Fgr is highly expressed in FLT3-ITD+ AML and its inhibition by this compound is independent of FLT3 status, a combination could potentially overcome or delay the development of resistance to FLT3 inhibitors.[1] One study suggests that clinical compounds based on this compound may complement the action of quizartinib.[1]

  • With Standard Chemotherapy (e.g., Cytarabine, Daunorubicin): Conventional chemotherapy agents induce DNA damage and apoptosis. Targeting a key survival pathway with this compound could lower the threshold for chemotherapy-induced cell death, potentially allowing for lower doses and reduced toxicity.

  • With BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. As Fgr signaling contributes to cell survival, its inhibition by this compound could synergize with venetoclax to more effectively induce apoptosis in AML cells.

  • With Hypomethylating Agents (e.g., Azacitidine, Decitabine): These agents alter gene expression and can induce differentiation and apoptosis in leukemic cells. Combining them with a targeted agent like this compound that inhibits a critical proliferation and survival pathway could lead to enhanced anti-leukemic effects.

Proposed Experimental Workflow for Assessing Synergy:

Future studies to investigate the synergistic potential of this compound would likely involve the following workflow:

Synergy_Workflow Cell_Lines AML Cell Lines (FLT3-WT and FLT3-ITD) Single_Agent Single-Agent Dose-Response (this compound & Other Drug) Cell_Lines->Single_Agent Combination Combination Treatment (Fixed Ratio or Matrix) Single_Agent->Combination Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Combination->Viability Synergy_Analysis Synergy Analysis (Chou-Talalay Method, Bliss Independence) Viability->Synergy_Analysis

Caption: A typical experimental workflow for assessing drug synergy in vitro.

Conclusion and Future Directions

This compound is a promising, potent, and selective Fgr inhibitor with significant single-agent activity in preclinical models of AML. While there is currently no published data on its synergistic effects with other AML drugs, a strong theoretical rationale exists for pursuing such combination studies. Future research should focus on conducting in vitro and in vivo experiments to identify and quantify potential synergies with existing and emerging AML therapies. Such studies will be crucial in determining the optimal clinical development path for this compound and its potential to improve outcomes for patients with this challenging disease.

References

Independent Verification of TL02-59's Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The anti-leukemic activity of TL02-59, a selective inhibitor of the myeloid Src-family kinase Fgr, has been primarily reported by a single research group. To date, extensive independent verification of these findings in peer-reviewed literature is limited. This guide provides a comprehensive overview of the currently available data on this compound and compares it with other relevant anti-leukemic agents to offer a resource for the research community.

Introduction to this compound

This compound is an N-phenylbenzamide-based kinase inhibitor with high potency against Fgr, a non-receptor tyrosine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Overexpression of myeloid Src-family kinases, including Fgr, Hck, and Lyn, is associated with poor prognosis in AML.[1] this compound has demonstrated significant anti-leukemic activity in preclinical models, suggesting its potential as a therapeutic agent for AML, particularly in cases with Fgr overexpression, independent of Flt3 mutational status.[1][2]

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of Fgr. It also shows inhibitory activity against other myeloid Src-family kinases, Lyn and Hck, albeit with different potencies.[3][4] The inhibition of these kinases disrupts downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. The sensitivity of AML cells to this compound has been shown to correlate with the expression levels of Fgr, Hck, and Lyn.[1][2]

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data on the anti-leukemic activity of this compound in comparison to other relevant inhibitors.

Table 1: In Vitro Potency of this compound and Other Kinase Inhibitors

CompoundTarget Kinase(s)Cell LineIC50 (nM)Reference
This compound Fgr, Lyn, Hck MV4-11 (Flt3-ITD+) ~1 [1]
This compound Fgr (enzymatic assay)0.03 [3][4]
This compound Lyn (enzymatic assay)0.1 [3][4]
This compound Hck (enzymatic assay)160 [3][4]
SorafenibMulti-kinase (including Flt3)MV4-11 (Flt3-ITD+)Not specified in direct comparison[1]
TandutinibFlt3 inhibitorMV4-11 (Flt3-ITD+)Less potent than this compound in inducing apoptosis[1]
A-419259Pan-Src family kinase inhibitorMV4-11 (Flt3-ITD+)~250 nM[1]
PonatinibMulti-kinase (including FGFR1)FGFR1-overexpressing cell linesNot directly compared to this compound[5]
BGJ398Pan-FGFR inhibitorFGFR1-overexpressing cell linesNot directly compared to this compound[5]

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model

TreatmentDosageEffect on Spleen and Peripheral BloodEffect on Bone Marrow EngraftmentReference
This compound 1 mg/kg/day (oral) 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemia cells20% reduction[1]
This compound 10 mg/kg/day (oral) Complete elimination of leukemic cells60% reduction[1]
Sorafenib10 mg/kg/day (oral)No effect on spleen engraftment, significant reduction in peripheral blood leukemia cellsNo effect[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Proliferation Assay
  • Cell Lines: MV4-11 (Flt3-ITD positive AML) and MOLM-14 (Flt3-ITD positive AML) cell lines were used.

  • Method: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using the CellTiter-Blue® Cell Viability Assay (Promega).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay
  • Method: The kinase inhibitory activity of this compound was determined using commercially available in vitro kinase assays (e.g., KINOMEscan™). Recombinant kinase domains were incubated with this compound at various concentrations, and the kinase activity was measured.

  • Data Analysis: IC50 values were determined by fitting the data to a dose-response curve.

In Vivo AML Xenograft Model
  • Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used.

  • Cell Line: MV4-11 AML cells were injected intravenously into the mice.

  • Treatment: After engraftment of the leukemia cells, mice were treated orally with this compound (1 or 10 mg/kg/day) or sorafenib (10 mg/kg/day) for three weeks.

  • Efficacy Assessment: The percentage of human CD45+ leukemic cells in the peripheral blood, spleen, and bone marrow was determined by flow cytometry at the end of the treatment period.

Mandatory Visualizations

Signaling Pathway of Myeloid Src-Family Kinases in AML

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Flt3 Flt3 Fgr Fgr Flt3->Fgr Activation Hck Hck Flt3->Hck Activation Lyn Lyn Flt3->Lyn Activation Downstream_Effectors Downstream Effectors (e.g., STAT, PI3K/AKT, MAPK) Fgr->Downstream_Effectors Hck->Downstream_Effectors Lyn->Downstream_Effectors Syk Syk Syk->Downstream_Effectors Proliferation_Survival Leukemic Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival TL02_59 This compound TL02_59->Fgr TL02_59->Hck TL02_59->Lyn

Caption: Simplified signaling pathway of Fgr and other myeloid Src-family kinases in AML and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow Allow_Engraftment Allow for leukemia engraftment Group_Animals Randomize mice into treatment groups Allow_Engraftment->Group_Animals Treat_Vehicle Vehicle Control (oral, daily) Group_Animals->Treat_Vehicle Treat_TL02_59_1 This compound (1 mg/kg) (oral, daily) Group_Animals->Treat_TL02_59_1 Treat_TL02_59_10 This compound (10 mg/kg) (oral, daily) Group_Animals->Treat_TL02_59_10 Treat_Sorafenib Sorafenib (10 mg/kg) (oral, daily) Group_Animals->Treat_Sorafenib Treatment_Period 3-week treatment Treat_Vehicle->Treatment_Period Treat_TL02_59_1->Treatment_Period Treat_TL02_59_10->Treatment_Period Treat_Sorafenib->Treatment_Period Assess_Efficacy Assess tumor burden (Flow Cytometry) Treatment_Period->Assess_Efficacy Analyze_Data Compare leukemic cell percentages in blood, spleen, and bone marrow Assess_Efficacy->Analyze_Data

References

Safety Operating Guide

Proper Disposal of TL02-59: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for TL02-59, a potent and selective Fgr inhibitor.[1][2][3][4][5] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not publicly available, the following table summarizes general recommendations for hazardous chemical waste management.

ParameterGuidelineRationale
Container Fill Level Do not exceed 90% capacityTo prevent spills and allow for vapor expansion.[2]
Waste Storage Time Up to 90 days (varies by jurisdiction)Compliance with regulations for hazardous waste accumulation.[2]
pH for Aqueous Waste N/A for this compound (solid)For aqueous waste, pH should generally be between 5.5 and 10.5 for drain disposal, but this is not applicable to solid this compound.[5]
Secondary Containment Must hold 110% of the volume of the largest containerTo contain leaks and spills effectively.[4]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the standard procedure for the disposal of unused or residual this compound.

Materials:

  • Original this compound container (or a compatible, labeled waste container)

  • Hazardous waste tag/label (provided by your institution's EHS)

  • Secondary containment bin

  • Personal Protective Equipment (PPE)

Procedure:

  • Waste Identification and Classification:

    • Treat all unused or residual this compound as hazardous chemical waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Preparation and Labeling:

    • If possible, use the original manufacturer's container for disposal.[4]

    • If the original container is not available or compromised, select a compatible container with a secure, leak-proof lid.

    • Affix a hazardous waste tag to the container.

    • Complete the tag with the following information:

      • The words "Hazardous Waste"[3][6]

      • Full chemical name: this compound

      • CAS Number: 1315330-17-6[1]

      • Quantity of waste

      • Date of accumulation

      • Principal Investigator's name and contact information

      • Laboratory location (Building and Room number)

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

    • The SAA should be under the control of laboratory personnel and away from general traffic.[4]

    • Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of potential spills.[4]

    • Ensure incompatible wastes are segregated to prevent accidental reactions.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

    • Provide the EHS office with all necessary information about the waste, as detailed on the hazardous waste tag.

    • Follow any additional instructions provided by the EHS for waste pickup and transport.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Complete Hazardous Waste Tag C->D E Securely Seal and Label Container D->E F Place in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Follow EHS Instructions H->I J Waste Collected by Authorized Personnel I->J

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety department and local authorities.

References

Comprehensive Safety and Handling Guide for TL02-59

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling TL02-59. The following procedures are based on currently available safety data sheets and should be supplemented by a thorough review of your institution's specific safety protocols.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety precautions is crucial.[1] The use of full personal protective equipment is recommended as a best practice.[2]

Protection Type Specification Recommendation
Eye Protection Safety glasses or gogglesRecommended when handling the solid compound or solutions.
Hand Protection Impermeable and resistant glovesAlways wear gloves when handling this compound. The exact breakthrough time of the glove material should be confirmed with the glove manufacturer.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.
Body Protection Laboratory coatA standard lab coat is recommended to protect clothing.

II. Emergency Procedures: First Aid

In case of exposure, follow these first-aid measures.

Exposure Route First-Aid Procedure
Inhalation Move to fresh air. If symptoms persist, consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Generally, the product does not irritate the skin.[1]
Eye Contact Rinse opened eye for several minutes under running water.[1]
Ingestion If symptoms persist, consult a doctor.[1]

III. Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

Aspect Procedure
Safe Handling No special measures are required beyond standard laboratory practices.[1] Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]
Storage Store at -20°C for long-term stability (≥4 years).[3] Keep in a desiccated environment if lyophilized.[4] For stock solutions, aliquot to avoid repeated freeze-thaw cycles and store at -80°C (up to 1 year) or -20°C (up to 1 month).[5]
Solubility This compound is sparingly soluble in DMSO (1-10 mg/ml).[3] When preparing a stock solution, use an inert gas to purge the solvent of choice.[3]

IV. Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Unused Product Smaller quantities may be disposed of with household waste.[1] For larger quantities, disposal must be made according to official regulations.[1]
Contaminated Packaging Conduct recycling if possible.[2] Otherwise, dispose of in accordance with official regulations.[1]

V. Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace After experiment Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

A high-level workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.